molecular formula C32H34N2O11S B607475 Fluorescein-PEG4-Acid CAS No. 1807518-76-8

Fluorescein-PEG4-Acid

货号: B607475
CAS 编号: 1807518-76-8
分子量: 654.7 g/mol
InChI 键: DSZDFOCKVIPCKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorescein-PEG4-Acid is a xanthene dye with excitation/emission maximum 494/517 nm and a free terminal carboxyl acid. Terminal carboxylic acids can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. It can be used as a quantum yield standard. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

属性

IUPAC Name

3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O11S/c35-21-2-5-25-27(18-21)44-28-19-22(36)3-6-26(28)32(25)24-4-1-20(17-23(24)30(39)45-32)34-31(46)33-8-10-41-12-14-43-16-15-42-13-11-40-9-7-29(37)38/h1-6,17-19,35-36H,7-16H2,(H,37,38)(H2,33,34,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZDFOCKVIPCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101794
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-76-8
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein-PEG4-Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-PEG4-Acid, a fluorescent labeling reagent widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical properties, and provide a detailed protocol for its application in bioconjugation.

Core Chemical Structure and Properties

This compound is a bifunctional molecule that combines the excellent fluorescent properties of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive carboxylic acid group. The fluorescein moiety provides a strong green fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively.[1][2] The PEG4 linker, consisting of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and provides a flexible spacer arm to minimize steric hindrance when conjugating it to biomolecules.[1][2] The terminal carboxylic acid is the reactive handle for covalently attaching the fluorescent tag to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.[1][2]

The chemical structure of this compound is characterized by three key components: the fluorescein fluorophore, the tetraethylene glycol (PEG4) spacer, and the terminal carboxylic acid.

G fluorescein Fluorescein peg4 PEG4 Spacer fluorescein->peg4 Linker Attachment acid Carboxylic Acid peg4->acid Terminal Group

Caption: Core components of this compound.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₃₂H₃₄N₂O₁₁S[1]
Molecular Weight ~654.69 g/mol [1]
CAS Number 1807518-76-8[2]
Excitation Maximum (λex) ~494 nm[1][2]
Emission Maximum (λem) ~517 nm[1][2]
Appearance Orange/Red SolidN/A
Solubility Soluble in DMSO, DMF, and aqueous buffers[2]

Experimental Protocol: Conjugation of this compound to an Antibody

This section provides a detailed, step-by-step protocol for the covalent labeling of a primary antibody with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely applicable for conjugating carboxylic acids to primary amines on proteins.

Materials:

  • This compound

  • Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the antibody in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Antibody:

    • Add the activated Fluorescein-PEG4-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this may require optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody. The fluorescent conjugate will typically elute first.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

    • Confirm conjugation and assess the purity of the conjugate using SDS-PAGE. The fluorescently labeled antibody can be visualized under UV light.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation of an antibody with this compound.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral properties of Fluorescein-PEG4-Acid, a widely used fluorescent probe in research and drug development. The document details its excitation and emission characteristics, outlines a robust experimental protocol for spectral measurements, and presents a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescence spectroscopy in their work.

Core Spectroscopic Properties

This compound is a derivative of the xanthene dye, fluorescein (B123965), functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal carboxylic acid. This modification enhances its utility in bioconjugation by increasing aqueous solubility and providing a reactive handle for covalent attachment to biomolecules, all while retaining the intrinsic fluorescent properties of the fluorescein core.[1][2] The hydrophilic PEG spacer also helps to reduce steric hindrance during conjugation reactions.[1][3]

The fluorescence of this compound is characterized by a distinct excitation and emission profile in the visible spectrum, making it compatible with common fluorescence microscopy and flow cytometry instrumentation. The peak excitation and emission wavelengths are crucial parameters for designing experiments and selecting appropriate filter sets for optimal signal detection.

Quantitative Spectral Data

The key spectral properties of this compound and its parent compound, fluorescein isothiocyanate (FITC), are summarized in the table below. These values are essential for configuring instrumentation for fluorescence-based assays.

CompoundExcitation Maximum (nm)Emission Maximum (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound 494[1][3][4][5]517[1][3][4][5]Not explicitly stated for the conjugate, but can be used as a quantum yield standard[1][3][4][5]Not explicitly stated for the conjugate
Fluorescein Isothiocyanate (FITC) 491-495[6][7][8]516-525[6][7][8]~0.92[9]~75,000

Note: The spectral characteristics of fluorescein and its derivatives are known to be sensitive to environmental factors such as pH, with fluorescence intensity decreasing in acidic conditions.[9]

Experimental Protocol for Fluorescence Spectroscopy

The following protocol provides a detailed methodology for the accurate determination of the excitation and emission spectra of this compound.

1. Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., 0.1 M NaOH, ethanol, or phosphate-buffered saline (PBS) at a specific pH)[10]

  • Spectrophotometer-grade cuvettes (e.g., 1 cm path length quartz)[11]

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

2. Sample Preparation:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer or solvent. The final concentrations should be low enough to avoid inner filter effects, with absorbance values typically below 0.1 at the excitation wavelength.[11]

  • Blank: Prepare a blank sample containing only the solvent used for the dilutions.

3. Absorbance Measurement:

  • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the prepared dilutions to determine the optimal excitation wavelength (the wavelength of maximum absorbance).

4. Fluorescence Measurement:

  • Emission Spectrum:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum determined in the previous step.

    • Set the emission and excitation slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[12]

    • Scan a range of emission wavelengths (e.g., from the excitation wavelength +10 nm to 700 nm).

    • Measure the fluorescence spectrum of the blank and subtract it from the sample spectra to correct for background signal.

  • Excitation Spectrum:

    • Set the emission wavelength to the maximum determined from the emission spectrum.

    • Scan a range of excitation wavelengths (e.g., from 350 nm to the emission wavelength -10 nm).

    • Correct for variations in lamp intensity across the wavelength range using the instrument's correction function.

5. Data Analysis:

  • Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

  • Identify the wavelength at which the maximum intensity occurs for both the excitation and emission spectra.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectra of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Serial Dilutions A->B C Prepare Blank B->C D Measure Absorbance Spectrum (UV-Vis) C->D E Determine Excitation Maximum D->E F Measure Emission Spectrum (Fluorometer) E->F G Measure Excitation Spectrum (Fluorometer) F->G H Background Subtraction G->H I Plot Spectra H->I J Identify Peak Wavelengths I->J

Fluorescence Spectroscopy Experimental Workflow

References

A Technical Guide to the Fluorescence of Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core fluorescence mechanism of Fluorescein-PEG4-Acid, a widely used fluorescent probe. It details the photophysical properties, underlying chemical principles, and practical experimental protocols relevant to its application in biological research and drug development.

Core Fluorescence Mechanism: The Critical Role of pH

The fluorescent properties of the this compound molecule are governed by the fluorescein (B123965) fluorophore. The PEG4 (tetraethylene glycol) linker and the terminal carboxylic acid are primarily for solubility and conjugation, respectively, and do not participate in the fluorescence mechanism itself.

Fluorescein's fluorescence is intrinsically linked to its molecular structure, which exists in several pH-dependent ionic forms. The equilibrium between these forms dictates the molecule's ability to absorb and emit light. In aqueous solutions, fluorescein can exist as a cation, a neutral species, a monoanion, and a dianion.[1][2] The dianionic form is the most prevalent species in solutions with a pH above ~6.5 and is responsible for the molecule's characteristic strong green fluorescence.[2][3]

Upon acidification, the dianion is protonated, first forming the monoanion (pKa ~6.4) and then the neutral species (pKa ~4.3).[1] This structural change, particularly the protonation of the phenolic group, disrupts the extended π-conjugated system of the xanthene core, leading to a significant decrease in absorbance in the visible range and a near-complete quenching of fluorescence.[3][4] Therefore, precise pH control is paramount when using fluorescein-based probes for quantitative applications.

Fluorescein_pH_Equilibrium cluster_low_ph Low pH (Acidic) cluster_mid_ph Mid pH cluster_high_ph High pH (Alkaline) Cation Cation (Non-fluorescent) Neutral Neutral (Non-fluorescent) Cation->Neutral pKa ~2.1 Monoanion Monoanion (Weakly fluorescent) Neutral->Monoanion pKa ~4.3 Dianion Dianion (Highly Fluorescent) Monoanion->Dianion pKa ~6.4

Caption: pH-dependent equilibrium of fluorescein's ionic forms.

Photophysical Properties

The quantitative photophysical characteristics of fluorescein are essential for experimental design and data interpretation. The values for this compound are consistent with the parent fluorophore.

PropertyValueConditions
Excitation Maximum (λex) ~494 nmpH > 8[5][6][7][8]
Emission Maximum (λem) ~517-525 nmpH > 8[5][6][7][8][9]
Molar Extinction Coefficient (ε) ~75,000 M⁻¹cm⁻¹pH 9.0[9]
Fluorescence Quantum Yield (ΦF) ~0.92 - 0.95pH > 8[3][9]
Primary pKa (Dianion/Monoanion) ~6.4Aqueous Buffer[1][3]

Note: These values can be influenced by the local environment, including solvent polarity and conjugation to macromolecules.

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to leveraging this compound in research.

This protocol outlines the measurement of fluorescein's fluorescence intensity as a function of pH.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO).
  • A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 4 to pH 10.
  • Spectrofluorometer and 1 cm pathlength quartz cuvettes.
  • Calibrated pH meter.

2. Methodology:

  • Prepare a series of working solutions by diluting the fluorescein stock solution into each pH buffer to a final concentration of ~1 µM. Ensure the final DMSO concentration is <0.1% to avoid solvent effects.
  • For each pH point, transfer the solution to a quartz cuvette.
  • Measure the fluorescence emission spectrum using the spectrofluorometer. Set the excitation wavelength to the absorbance maximum of the dianion form (~490 nm). Record the emission intensity at the peak maximum (~515-525 nm).[3]
  • Optionally, measure the absorbance spectrum for each sample to correct for pH-dependent changes in absorbance at the excitation wavelength.
  • Plot the fluorescence intensity at the emission maximum against the measured pH of each buffer. The resulting titration curve can be used to determine the pKa.

This compound possesses a terminal carboxylic acid, which can be conjugated to primary amines (e.g., lysine (B10760008) residues on a protein) using carbodiimide (B86325) chemistry.

1. Materials:

  • Protein to be labeled (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS or HEPES) at pH 7.2-8.0.
  • This compound.
  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Reaction buffer: 0.1 M MES, pH 6.0.
  • Quenching buffer: 1 M Tris-HCl, pH 8.5.
  • Purification column (e.g., size-exclusion chromatography or dialysis cassette).[10]

2. Methodology:

  • Activation: In a microcentrifuge tube, dissolve this compound, NHS, and EDC in the reaction buffer. A typical molar ratio is 1:1.2:1.2 (Acid:NHS:EDC). Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.[11]
  • Conjugation: Add the activated Fluorescein-PEG4-NHS ester solution to the protein solution. The molar ratio of the labeling reagent to the protein typically ranges from 5:1 to 20:1. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
  • Purification: Separate the labeled protein from unreacted dye and reaction byproducts. This is commonly achieved by passing the reaction mixture through a size-exclusion spin column or by dialysis against a suitable buffer (e.g., PBS).[12]
  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

// Nodes Reagents [label="this compound\n+ Target Protein (Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation Step\n(Add EDC + NHS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Conjugation Reaction\n(Formation of Amide Bond)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Size Exclusion Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Purified Fluorescent Conjugate", shape=box, style="rounded,filled,diagonals", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reagents -> Activation [label="1. Prepare reagents"]; Activation -> Reaction [label="2. Mix and incubate"]; Reaction -> Purification [label="3. Quench and load column"]; Purification -> Product [label="4. Collect eluate"]; }

Caption: Workflow for protein conjugation with this compound.

References

A Technical Guide to the Quantum Yield of Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence quantum yield of Fluorescein-PEG4-Acid, a widely used fluorescent probe in biological research and drug development. The document outlines the core principles of quantum yield, factors affecting it, and detailed protocols for its measurement.

Introduction to this compound

This compound is a derivative of the xanthene dye, fluorescein (B123965). It comprises three key components: the fluorescein fluorophore responsible for its light-emitting properties, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The PEG linker enhances aqueous solubility and provides spatial separation between the dye and any conjugated biomolecule, minimizing steric hindrance.[1][2] The carboxylic acid enables covalent attachment to primary amine groups on molecules like proteins and peptides through the formation of a stable amide bond.[1][3]

Due to its bright emission and biocompatibility, this compound is extensively used for fluorescence imaging, biomolecule labeling, and as a tracer in drug delivery systems.[1] A critical parameter governing its effectiveness in these applications is its fluorescence quantum yield.

Understanding Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[4][5]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1 (or 0% to 100%). A value of 1.0 signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[4] The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing.[4]

Several environmental and structural factors significantly influence the quantum yield of a fluorophore:

  • Solvent: The polarity and viscosity of the solvent can alter the energy levels of the excited state and affect the rate of non-radiative decay.[6][7] For instance, more viscous solutions can lead to higher fluorescent intensity by reducing the number of collisions that cause non-radiative deactivation.[7]

  • pH: For pH-sensitive dyes like fluorescein, the protonation state of the molecule dramatically affects its absorption and emission properties.[8] Fluorescein exists in various ionic forms, with the dianion form, prevalent in alkaline solutions, exhibiting the highest fluorescence quantum yield.[9][10]

  • Temperature: Higher temperatures generally decrease fluorescence intensity by increasing the frequency of molecular collisions, which promotes non-radiative energy loss.[7][11]

  • Molecular Structure: The rigidity of the fluorophore's structure is crucial. Flexible groups can absorb energy and promote non-radiative decay, thus quenching fluorescence.[6]

Quantitative Data: Quantum Yield of Fluorescein

While specific quantum yield data for the this compound conjugate is not extensively published, its photophysical properties are dominated by the fluorescein core. The PEG4-Acid modification primarily serves to improve solubility and provide a conjugation handle.[1] Therefore, the quantum yield of this compound is expected to be nearly identical to that of fluorescein under similar conditions. Several suppliers suggest that this molecule can be used as a quantum yield standard.[2][12]

The quantum yield of fluorescein is highly dependent on its environment, particularly the solvent and pH. The dianionic form, which predominates at high pH, is the most fluorescent species.[9][10]

Solvent/ConditionQuantum Yield (Φ)Reference(s)
0.1 N NaOH (aqueous)0.925 ± 0.015[13][14]
Ethanol (neutral)0.79[15][16]
Ethanol~4.3% - 4.8% (for derivatives)[9]
D₂O0.98[13][14]
Acetonitrile0.3% - 2.5% (for derivatives)[9]
Dimethyl sulfoxide (B87167) (DMSO)0.3% - 2.5% (for derivatives)[9]
Tetrahydrofuran (THF)0.3% - 2.5% (for derivatives)[9]
pH 6 to 8Varies from 0.2 to 0.8[17]

Note: The data for Acetonitrile, DMSO, and THF are for fluorescein derivatives with amino acid residues, but demonstrate the significant impact of the solvent on quantum yield.[9]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield of a sample is the comparative method described by Williams et al.[5][18] This technique involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.

Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[5]

The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscript 'x' refers to the test sample and 'st' refers to the standard.[19]

Detailed Methodology:

  • Selection of a Standard: Choose a standard with a well-documented quantum yield and with absorption/emission profiles that are similar to the test sample. For this compound (excitation ~494 nm, emission ~517 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or a freshly prepared solution of Fluorescein in 0.1 M NaOH (Φ = 0.925) are suitable standards.[4][13]

  • Solvent Selection: Use spectroscopic grade solvents. If possible, dissolve both the standard and the test sample in the same solvent to eliminate the need for the refractive index correction (ηₓ² / ηₛₜ² term).

  • Preparation of Solutions:

    • Prepare a stock solution of the test sample (this compound) and the standard.

    • Prepare a series of five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance values at the excitation wavelength are within a linear range, typically below 0.1, to avoid inner filter effects.[5][15]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions.

    • It is crucial that the measurement conditions (e.g., excitation wavelength, slit widths) are identical for the sample and standard solutions.[5]

    • The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded fluorescence spectrum.

    • Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • The plot should yield a straight line for both series of solutions. Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the test sample using the gradients from the plot: Φₓ = Φₛₜ * (Gradientₓ / Gradientₛₜ) * (ηₓ² / ηₛₜ²)

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the use of this compound.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis Standard Select Standard (e.g., Fluorescein in 0.1M NaOH) Sample Prepare Test Sample (this compound) Dilutions Create Serial Dilutions (Abs < 0.1) Abs Record UV-Vis Absorbance Spectra Dilutions->Abs Fluor Record Corrected Fluorescence Spectra Abs->Fluor Integrate Integrate Fluorescence Intensity Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Gradient Determine Gradients (Slopes) Plot->Gradient Calculate Calculate Quantum Yield (Φₓ) Gradient->Calculate

Caption: Experimental workflow for relative quantum yield measurement.

G cluster_conjugation 1. Bioconjugation cluster_application 2. Cellular Application cluster_imaging 3. Imaging & Analysis Probe This compound Activator Activate Carboxyl Group (e.g., EDC/NHS) Probe->Activator Target Target Biomolecule (e.g., Antibody with -NH₂ groups) Activator->Target Conjugate Form Stable Amide Bond: Fluorescently-Labeled Antibody Target->Conjugate Purify Purify Labeled Antibody Conjugate->Purify Incubate Incubate with Live Cells Purify->Incubate Wash Wash Unbound Conjugate Incubate->Wash Microscopy Fluorescence Microscopy (Ex: ~490nm, Em: ~520nm) Wash->Microscopy Analyze Analyze Image Data: Localization, Intensity Microscopy->Analyze

Caption: Logical workflow for bioconjugation and cell imaging.

References

The Strategic Advantage of the PEG4 Linker in Fluorescein-PEG4-Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crucial role the tetraethylene glycol (PEG4) linker plays in the functionality and application of Fluorescein-PEG4-Acid. By understanding the intrinsic properties of this linker, researchers can better leverage this versatile molecule in a wide array of applications, from fundamental biological research to advanced drug development.

Core Concepts: The PEG4 Linker's Impact on Fluorescein (B123965)

Fluorescein, a widely used fluorescent dye, possesses excellent spectral properties but is limited by its inherent hydrophobicity and potential for steric hindrance when conjugated to biomolecules. The incorporation of a PEG4 linker addresses these limitations, significantly enhancing the utility of the fluorescein molecule.[1]

The PEG4 linker is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units.[1] Its primary roles in the context of this compound are:

  • Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, dramatically increasing the aqueous solubility of the otherwise hydrophobic fluorescein molecule.[2] This is a critical advantage for biological applications, which are predominantly conducted in aqueous environments.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 linker acts as a spacer arm, physically separating the bulky fluorescein dye from the conjugated biomolecule. This separation minimizes the risk of the dye interfering with the biological activity, binding affinity, or structural integrity of the target molecule.

  • Improved Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity. The PEG4 linker can help to shield the conjugated biomolecule from proteolytic degradation and reduce non-specific interactions.

  • Flexible Design for Bioconjugation: The terminal carboxylic acid group on the PEG4 linker provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules through well-established chemistries, such as the use of EDC and NHS.[1]

The diagram below illustrates the fundamental structure and key functionalities of this compound.

G Structure and Function of this compound cluster_molecule This compound cluster_properties Key Properties Conferred by PEG4 Linker fluorescein Fluorescein Moiety peg4 PEG4 Linker fluorescein->peg4 Covalent Bond acid Carboxylic Acid peg4->acid Terminal Group solubility Increased Aqueous Solubility peg4->solubility steric Reduced Steric Hindrance peg4->steric biocompatibility Enhanced Biocompatibility peg4->biocompatibility conjugation Versatile Bioconjugation acid->conjugation

Caption: Molecular components and key benefits of the PEG4 linker.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight~654.7 g/mol [1]
Purity>95%[2]
Storage Conditions-20°C, desiccated, protected from light[1]
SolubilitySoluble in Water, DMSO, DMF, DCM[1][2]

Table 2: Spectroscopic Properties

PropertyValueReference
Excitation Maximum (λex)~494 nm[1]
Emission Maximum (λem)~517 nm[1]
Fluorescence Quantum Yield (ΦF) of Fluorescein~0.93 in basic solution[3]
Fluorescence Lifetime (τ) of Fluorescein~4.1 ns in aqueous solution[4]

Note: The fluorescence quantum yield and lifetime of the conjugated this compound may vary depending on the local environment and the nature of the conjugated biomolecule.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Bioconjugation to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a target biomolecule using EDC/NHS chemistry.

Materials:

  • This compound

  • Target biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

  • Activate Carboxylic Acid:

    • In a separate tube, add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the activated Fluorescein-PEG4-NHS ester to the biomolecule solution. The optimal molar ratio of the dye to the biomolecule should be determined empirically but a starting point of 10-20 fold molar excess of the dye is common for antibody labeling.[5]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS-ester.

  • Purification: Remove unconjugated this compound and byproducts using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

The following diagram outlines the workflow for this bioconjugation process.

G Bioconjugation Workflow of this compound start Start dissolve Dissolve this compound in DMSO/DMF start->dissolve prepare_protein Prepare Biomolecule in PBS (pH 7.4) start->prepare_protein activate Activate with EDC/NHS in Activation Buffer (pH 5-6) dissolve->activate conjugate Mix Activated Dye and Biomolecule (1-2h at RT or O/N at 4°C) activate->conjugate prepare_protein->conjugate quench Quench Reaction (e.g., with Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate (Spectrophotometry) purify->characterize end End characterize->end

Caption: Step-by-step workflow for bioconjugation.

Fluorescence Polarization (FP) Assay

This protocol provides a general framework for a competitive fluorescence polarization assay to study molecular interactions.

Materials:

  • This compound conjugated to a small molecule ligand (the "tracer")

  • The target receptor protein

  • A library of unlabeled competitor compounds

  • Assay buffer (e.g., PBS with low concentrations of a non-ionic detergent to prevent non-specific binding)

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute the tracer and measure its fluorescence intensity to find a concentration that gives a stable and robust signal.

  • Determine Receptor Concentration: Titrate the receptor protein against a fixed concentration of the tracer. The concentration of the receptor that results in a significant and stable increase in fluorescence polarization should be used for the assay.

  • Competitive Binding Assay:

    • In a microplate, add the tracer and the receptor at their predetermined optimal concentrations to each well.

    • Add varying concentrations of the competitor compounds to the wells.

    • Include controls for the tracer alone (low polarization) and the tracer with the receptor (high polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure Fluorescence Polarization: Read the plate on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular planes of polarized light.

  • Data Analysis: Calculate the fluorescence polarization values. A decrease in polarization in the presence of a competitor indicates displacement of the tracer from the receptor, signifying a binding event.

The principle of the fluorescence polarization assay is illustrated in the following diagram.

G Principle of Fluorescence Polarization Assay cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition tracer_free Free Tracer (Fluorescein-PEG4-Ligand) rotation_fast Rapid Tumbling tracer_free->rotation_fast in solution depolarized Depolarized Emission rotation_fast->depolarized leads to tracer_bound Tracer Bound to Receptor rotation_slow Slow Tumbling tracer_bound->rotation_slow in solution polarized Polarized Emission rotation_slow->polarized leads to competitor Addition of Competitor displacement Displacement of Tracer competitor->displacement low_polarization_again Decrease in Polarization displacement->low_polarization_again

Caption: Schematic of fluorescence polarization assay.

Conclusion

The PEG4 linker in this compound is not merely a passive spacer but an active component that significantly enhances the performance and applicability of the fluorescein dye in biological research and drug development. Its ability to improve aqueous solubility, reduce steric hindrance, and provide a versatile handle for bioconjugation makes this compound a superior tool for creating fluorescent probes, tracers, and bioconjugates with preserved biological activity and optimal performance in aqueous environments. Researchers and scientists can leverage these properties to design more robust and reliable assays and to develop more effective targeted drug delivery and imaging agents.

References

A Technical Guide to Fluorescein and Fluorescein-PEG4-Acid: Core Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between the widely used fluorescent dye, fluorescein (B123965), and its PEGylated derivative, Fluorescein-PEG4-Acid. This document will delve into their chemical structures, physicochemical properties, and diverse applications, with a focus on providing actionable data and experimental context for professionals in research and drug development.

Core Structural and Functional Differences

Fluorescein is a synthetic organic compound renowned for its intense green fluorescence under blue light.[1] Its structure is based on a xanthene core. This compound is a modification of the fluorescein molecule, incorporating a polyethylene (B3416737) glycol (PEG) linker with four repeating units, terminating in a carboxylic acid group. This PEGylation strategy is designed to enhance the utility of the fluorescein molecule in biological applications.[2][3]

The primary structural difference lies in the addition of the PEG4-Acid linker. This modification introduces several key functional advantages to the fluorescein core:

  • Enhanced Aqueous Solubility: The hydrophilic PEG spacer significantly increases the solubility of the molecule in aqueous media compared to the slightly soluble parent fluorescein.[2][4] This is a critical advantage for biological experiments conducted in aqueous buffers.

  • Reduced Steric Hindrance: The flexible PEG linker acts as a spacer, minimizing steric hindrance when conjugating the fluorescein tag to larger biomolecules such as antibodies or proteins.[2][4] This can lead to more efficient labeling and better preservation of the biomolecule's function.

  • Reactive Handle for Bioconjugation: The terminal carboxylic acid group provides a convenient and versatile reactive site for covalent attachment to primary amines on biomolecules.[2][3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, for example, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparative Physicochemical Properties

The distinct structural features of fluorescein and this compound give rise to notable differences in their physicochemical properties, which are summarized in the table below.

PropertyFluoresceinThis compoundReferences
Chemical Formula C₂₀H₁₂O₅C₃₂H₃₄N₂O₁₁S[2][5]
Molecular Weight 332.31 g/mol 654.7 g/mol [2][5]
Solubility Slightly soluble in water; soluble in dilute aqueous bases.Soluble in water, DMSO, DMF, and DCM.[2][5][6]
Excitation Maximum ~494 nm494 nm[1][2][5]
Emission Maximum ~520 nm517 nm[1][2][5]
pH Sensitivity Fluorescence is pH-dependent (pKa ~6.4).Fluorescence of the core dye remains pH-sensitive.[1][5]
Stability Prone to photobleaching and degradation upon prolonged light exposure.Stability of the fluorescein core is similar to the parent molecule.[1]

Key Applications in Research and Drug Development

Both fluorescein and its PEGylated derivative are invaluable tools in a wide range of scientific applications.

Fluorescein and its derivatives (e.g., FITC, FDA) are extensively used for:

  • Microscopy and Flow Cytometry: Labeling cells, proteins, and nucleic acids for visualization and quantification.[1]

  • Immunofluorescence: FITC (fluorescein isothiocyanate) is a classic reagent for labeling antibodies.

  • Cell Viability Assays: Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases in viable cells to produce fluorescent fluorescein.

  • Ophthalmology: Sodium fluorescein is used as a diagnostic tool for corneal abrasions and in fluorescein angiography.[1]

  • Tracer Studies: Due to its high fluorescence quantum yield, it is used to study water movement in hydrology and plant biology.[1]

This compound is particularly well-suited for:

  • Bioconjugation and Labeling: The terminal carboxylic acid allows for the stable labeling of proteins, peptides, and other amine-containing molecules for subsequent detection and analysis.[2]

  • Drug Delivery Research: The PEG linker can improve the pharmacokinetic properties of drug conjugates, and the fluorescent tag enables tracking and visualization of the drug delivery vehicle.[3]

  • In Vivo Imaging: The enhanced solubility and biocompatibility of the PEGylated dye make it a candidate for in vivo imaging studies to track biological processes.[3]

Experimental Protocols

General Protocol for Labeling Primary Amines with this compound

This protocol outlines the general steps for conjugating this compound to a protein or other amine-containing biomolecule using EDC chemistry.

Materials:

  • This compound

  • Protein or amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

  • Activation Buffer: MES buffer (pH 4.5-6.0) or PBS (pH 7.2-7.4)

  • Quenching Buffer: Tris or glycine (B1666218) buffer

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve the Protein: Dissolve the protein to be labeled in the chosen activation buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare this compound: Dissolve this compound in an appropriate solvent like DMSO or DMF to create a stock solution.

  • Activate Carboxylic Acid: Add EDC (and NHS, if used) to the protein solution. The molar ratio of EDC/NHS to the protein will need to be optimized but a 10- to 20-fold molar excess is a common starting point. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of the dye to the protein should be optimized to achieve the desired degree of labeling. Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quench the Reaction: Add the quenching buffer to stop the reaction by consuming any unreacted EDC and NHS esters.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~494 nm (for the fluorescein).

Protocol for Cell Viability Staining with Fluorescein Diacetate (FDA)

This protocol describes a method for assessing cell viability using FDA.

Materials:

  • Fluorescein Diacetate (FDA)

  • Acetone (B3395972) or DMSO for stock solution

  • Phosphate Buffered Saline (PBS) or cell culture medium without serum

  • Cell suspension or adherent cells

  • Fluorescence microscope

Procedure:

  • Prepare FDA Stock Solution: Dissolve FDA in acetone or DMSO to a concentration of 1-5 mg/mL. Store this stock solution at -20°C, protected from light.

  • Prepare Staining Solution: Immediately before use, dilute the FDA stock solution in PBS or serum-free medium to a final working concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type.

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells with PBS. Add the staining solution to cover the cells.

    • For cells in suspension, pellet the cells and resuspend them in the staining solution.

  • Incubation: Incubate the cells with the staining solution for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set. Viable cells will exhibit bright green fluorescence.

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Fluorescein_PEG4_Acid This compound (-COOH) EDC_NHS EDC / NHS Fluorescein_PEG4_Acid->EDC_NHS Activated_Dye Activated Dye (NHS-ester) EDC_NHS->Activated_Dye Biomolecule Biomolecule (-NH2) Activated_Dye->Biomolecule Conjugated_Product Fluorescently Labeled Biomolecule Biomolecule->Conjugated_Product Purification Desalting Column or Dialysis Conjugated_Product->Purification Analysis Spectroscopy (Degree of Labeling) Purification->Analysis

Caption: Bioconjugation workflow for this compound.

Cell Viability Assay Principle

This diagram illustrates the principle behind the fluorescein diacetate (FDA) cell viability assay.

Cell_Viability_Assay cluster_cell Cell cluster_viable Viable Cell cluster_nonviable Non-Viable Cell FDA_in FDA (non-fluorescent) Esterases Intracellular Esterases FDA_in->Esterases Fluorescein_in Fluorescein (fluorescent) Esterases->Fluorescein_in FDA_out FDA No_Esterase No/Low Esterase Activity FDA_out->No_Esterase No_Fluorescence No Fluorescence No_Esterase->No_Fluorescence Extracellular Extracellular Space Extracellular->FDA_in Extracellular->FDA_out

References

Methodological & Application

Application Note: Protocol for Labeling Proteins with Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a fundamental technique for studying protein localization, interaction, and function. Fluorescein (B123965) is a widely used fluorophore due to its high quantum yield and bright green fluorescence. This application note provides a detailed protocol for the covalent labeling of proteins with Fluorescein-PEG4-Acid.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a 4-unit PEG chain (PEG4), offers several advantages. The hydrophilic PEG spacer can increase the solubility of the labeled protein in aqueous buffers and reduces the potential for steric hindrance between the dye and the protein's binding sites or domains.[1][2] The terminal carboxylic acid on the this compound allows for its conjugation to primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface through the formation of a stable amide bond.[1][2] This reaction requires the presence of a carbodiimide (B86325) activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate.

Chemistry of Labeling

The labeling reaction is a two-step process that is typically performed in a single pot. First, the carboxylic acid group on the this compound is activated by a carbodiimide (EDC). This activation is often stabilized by the addition of NHS or Sulfo-NHS, which forms a semi-stable NHS ester. This activated ester is then susceptible to nucleophilic attack by the primary amine groups on the protein, resulting in the formation of a stable amide bond and the release of an N-substituted urea (B33335) byproduct and NHS. The reaction is most efficient at a slightly acidic to neutral pH (pH 6.0-7.5) for the activation step and a slightly basic pH (pH 7.2-8.5) for the conjugation to the protein's amines.

Fluorescein Fluorescein-PEG4-COOH ActivatedDye Amine-Reactive Ester Intermediate Fluorescein->ActivatedDye Activation (pH 6.0-7.5) EDC EDC + (Sulfo)-NHS LabeledProtein Fluorescein-Labeled Protein ActivatedDye->LabeledProtein Conjugation (pH 7.2-8.5) Protein Protein-NH₂

Caption: Chemical activation and conjugation pathway for protein labeling.

Experimental Protocols

This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

3.1. Materials and Reagents

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, but recommended)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES buffer, pH 6.0 for activation, and 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 for conjugation. Avoid buffers containing primary amines like Tris or glycine.[3][4][5]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane (10,000 MWCO).[6][7]

  • Spectrophotometer

3.2. Protein Preparation

  • Dissolve the protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL.[3]

  • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS using dialysis or a desalting column.[8][9]

3.3. Dye and Activator Preparation

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

  • Prepare a 100 mM stock solution of EDC in reaction buffer or ultrapure water.

  • Prepare a 100 mM stock solution of Sulfo-NHS in reaction buffer or ultrapure water. Note: EDC and Sulfo-NHS solutions are not stable and should be prepared fresh immediately before the labeling reaction.

3.4. Labeling Reaction Workflow

A Prepare Protein in Amine-Free Buffer D Add Activated Dye to Protein Solution A->D B Prepare Fresh Dye & Activator Stocks C Combine Dye, EDC, Sulfo-NHS (Activation Step) B->C C->D  15 min incubation E Incubate Reaction (1-2h RT or 4°C Overnight) D->E F Purify Labeled Protein (Size-Exclusion Chromatography) E->F G Characterize Conjugate (Calculate DOL) F->G H Store Labeled Protein (4°C or -20°C) G->H

Caption: General experimental workflow for protein labeling.

3.5. Detailed Labeling Procedure

  • Activation: In a microcentrifuge tube, combine the this compound stock, EDC stock, and Sulfo-NHS stock at a molar ratio of 1:10:10 (Dye:EDC:Sulfo-NHS). A common starting point is a 10-20 fold molar excess of the dye mixture to the protein.[10] Incubate this activation mixture for 15 minutes at room temperature.

  • Conjugation: While gently stirring the protein solution, slowly add the activated dye mixture.[3]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][10] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

  • Purification: Remove the unreacted dye and reaction byproducts. The most common method is size-exclusion chromatography.[11]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • The first colored fraction to elute will be the fluorescein-labeled protein. The smaller, unreacted dye molecules will elute later.[3]

    • Alternatively, dialysis can be used to remove excess dye.[12]

3.6. Characterization of the Labeled Protein The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein (~494 nm, A₄₉₄).[8]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

    • CF (Correction Factor for Fluorescein) ≈ 0.35

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL): DOL = A₄₉₄ / (ε_dye × Protein Concentration (M))

    • ε_dye is the molar extinction coefficient of fluorescein at 494 nm (≈ 70,000 M⁻¹cm⁻¹).

Data Presentation: Recommended Reaction Parameters

The optimal DOL depends on the specific application. For many antibodies, a DOL between 2 and 10 is recommended.[4] The following table provides starting points for optimization.

ParameterLow DOL (2-4)Medium DOL (4-7)High DOL (7-10)
Molar Ratio (Dye:Protein) 5:1 to 10:110:1 to 20:120:1 to 40:1
Protein Concentration 5-10 mg/mL2-5 mg/mL1-2 mg/mL
Reaction Time 1 hour at RT2 hours at RTOvernight at 4°C
Reaction pH 7.2 - 7.57.5 - 8.08.0 - 8.5

Note: These values are starting recommendations and may require optimization for your specific protein and desired labeling efficiency.

Troubleshooting

start Problem low_dol Low Degree of Labeling (DOL) - Inefficient dye activation - Low dye:protein ratio - Amine buffer interference start->low_dol high_dol High DOL / Precipitation - Excessive dye:protein ratio - Protein instability - High reaction pH start->high_dol low_signal Low Fluorescence Signal - Low DOL - Dye quenching (high DOL) - Protein degradation start->low_signal sol_low_dol Solutions - Use fresh EDC/Sulfo-NHS - Increase dye:protein ratio - Ensure amine-free buffer low_dol->sol_low_dol sol_high_dol Solutions - Decrease dye:protein ratio - Label at 4°C for longer - Lower reaction pH high_dol->sol_high_dol sol_low_signal Solutions - Optimize for higher DOL - Optimize for lower DOL - Add protease inhibitors low_signal->sol_low_signal

Caption: A decision tree for troubleshooting common labeling issues.[3][10]

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light.[6][10] For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) (to a final concentration of 50%) or a stabilizing protein like BSA (to 1-10 mg/mL if the conjugate concentration is low) and store in aliquots at -20°C or -80°C.[8][10] Avoid repeated freeze-thaw cycles.

References

Application Notes: Conjugation of Fluorescein-PEG4-Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the conjugation of Fluorescein-PEG4-Acid to the primary amines of antibodies using the carbodiimide (B86325) crosslinker chemistry, specifically utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This method is a widely used technique for labeling antibodies with fluorescent dyes for various research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and ELISA. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) helps to improve the solubility of the conjugate and can reduce steric hindrance, potentially preserving antibody function.

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxyl group on the this compound is activated by EDC in the presence of NHS to form a more stable NHS-ester. This activated ester is then reacted with the primary amine groups (typically on lysine (B10760008) residues) on the antibody to form a stable amide bond, covalently linking the fluorescein (B123965) molecule to the antibody.

Materials and Reagents

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide)

  • Activation/Conjugation Buffer: MES Buffer (0.1 M, pH 4.5-6.0) or PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye

Experimental Protocols

1. Preparation of Reagents

  • Antibody Solution: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, will compete with the antibody for conjugation and should be avoided.

  • This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in the Activation/Conjugation Buffer immediately before use. A common approach is to prepare a 10-fold molar excess of EDC and NHS relative to the this compound.

2. Activation of this compound

  • In a microcentrifuge tube, combine the this compound with the freshly prepared EDC/NHS solution in the Activation/Conjugation Buffer.

  • The recommended molar ratio of this compound:EDC:NHS is typically 1:2:5 to 1:5:10.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

3. Conjugation to the Antibody

  • Add the activated Fluorescein-PEG4-NHS ester solution to the antibody solution.

  • The molar ratio of the labeling reagent to the antibody is a critical parameter that needs to be optimized for each antibody. A starting point is a 10-20 fold molar excess of the fluorescein reagent to the antibody.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

5. Purification of the Conjugate

  • Separate the labeled antibody from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS overnight at 4°C.

  • Collect the fractions containing the purified antibody-fluorescein conjugate. The labeled antibody will typically be in the first colored peak to elute from the column.

6. Characterization of the Conjugate

  • Degree of Labeling (DOL): The DOL, which is the average number of fluorescein molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (for the antibody) and 494 nm (for fluorescein).

    • The concentration of the antibody can be calculated using the Beer-Lambert law, correcting for the absorbance of fluorescein at 280 nm.

    • The concentration of fluorescein can also be calculated using its molar extinction coefficient at 494 nm (typically around 75,000 M⁻¹cm⁻¹ for fluorescein isothiocyanate).

    • DOL = (Molar concentration of fluorescein) / (Molar concentration of antibody)

Quantitative Data Summary

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Molar Ratio (Dye:Antibody)5:1 to 20:1This needs to be optimized for each specific antibody.
Molar Ratio (EDC:NHS:Dye)2:5:1 to 5:10:1A higher excess of EDC/NHS can improve activation.
Reaction pH7.2 - 8.0Optimal for the reaction of NHS-esters with primary amines.
Reaction Time2 hours at RT or overnight at 4°CLonger incubation times may increase the degree of labeling.
Quenching Agent1 M Tris or GlycineFinal concentration of 50-100 mM.

Diagrams

G cluster_0 Activation Step cluster_1 Conjugation Step This compound This compound Activated Ester Activated Ester This compound->Activated Ester + EDC, NHS EDC EDC NHS NHS Activated Ester_c Activated Ester Antibody Antibody Fluorescein-Ab Conjugate Fluorescein-Ab Conjugate Antibody->Fluorescein-Ab Conjugate + Activated Ester

Caption: Chemical reaction pathway for the two-step EDC/NHS conjugation.

G Start Start Prepare Reagents Prepare Antibody and This compound Start->Prepare Reagents Activate Dye Activate this compound with EDC/NHS Prepare Reagents->Activate Dye Conjugate Conjugate Activated Dye to Antibody Activate Dye->Conjugate Quench Quench Reaction with Tris or Glycine Conjugate->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Characterize Characterize Conjugate (Spectrophotometry) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for antibody conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling Inefficient activation of the dyeUse fresh EDC/NHS solutions. Optimize the molar ratios of EDC and NHS. Ensure the activation buffer pH is between 4.5-6.0.
Inefficient conjugationEnsure the antibody buffer is amine-free. Optimize the molar ratio of dye to antibody. Increase the reaction time.
Antibody Precipitation High degree of labelingReduce the molar ratio of dye to antibody. Perform the conjugation at 4°C.
Use of organic solventEnsure the final concentration of DMSO or DMF is low in the reaction mixture.
Poor Antibody Activity Conjugation at the antigen-binding siteReduce the degree of labeling. Consider using a site-specific conjugation method.
Denaturation of the antibodyAvoid harsh reaction conditions. Ensure proper buffer conditions.

The protocol described provides a robust method for the conjugation of this compound to antibodies. By carefully controlling the reaction conditions and optimizing the molar ratios of the reagents, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications. It is important to perform proper characterization of the final conjugate to ensure its suitability for the intended downstream experiments.

Application Notes and Protocols for Cell Surface Labeling Using Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-Acid is a versatile fluorescent probe designed for the covalent labeling of biomolecules. Its core structure consists of a bright and widely used fluorescein (B123965) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG spacer enhances water solubility and minimizes steric hindrance, making the fluorescein moiety more accessible for detection. The terminal carboxylic acid can be activated to create a highly reactive N-hydroxysuccinimide (NHS) ester, which readily couples with primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2][3] This makes this compound an excellent tool for non-specifically labeling proteins on the surface of live cells, enabling a variety of applications in fluorescence microscopy, flow cytometry, and cell-based assays.[4]

Principle of the Method

The labeling strategy is based on the reaction between an activated NHS ester of this compound and primary amines on cell surface proteins.[1] This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1] By carefully controlling the reaction conditions, specific labeling of the cell surface can be achieved with minimal internalization of the dye, allowing for the study of the cell surface proteome.[4]

Key Applications

  • Visualization of Cell Morphology: General labeling of the cell surface provides high-contrast images of the plasma membrane, allowing for detailed morphological studies.

  • Monitoring Protein Internalization and Trafficking: Labeled cell surface proteins can be tracked over time to study endocytosis, receptor turnover, and intracellular trafficking pathways.[5][6][7]

  • Cell Viability and Proliferation Assays: In conjunction with other dyes, cell surface labeling can be used to distinguish between live and dead cells, as compromised membranes of dead cells allow the dye to label intracellular proteins.[8][9][10]

  • Flow Cytometry: Uniformly labeled cells can be analyzed by flow cytometry for population studies and cell sorting.

Properties of this compound

PropertyValueReference
Excitation Maximum ~494 nm[11]
Emission Maximum ~517 nm[11]
Reactive Group Carboxylic Acid (activated to NHS ester)[11]
Reacts With Primary Amines (-NH₂)[1]
Spacer Arm PEG4 (Polyethylene Glycol, 4 units)[11]

Experimental Protocols

Protocol 1: Activation of this compound to Fluorescein-PEG4-NHS Ester

This protocol describes the conversion of the carboxylic acid to a more reactive NHS ester. This step is crucial for efficient labeling of cell surface proteins.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Vial (amber or wrapped in foil)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.2 equivalents of EDC (or DCC) to the solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • The resulting Fluorescein-PEG4-NHS ester solution is now ready for use in cell labeling. It is recommended to prepare this solution fresh for each experiment as NHS esters are moisture-sensitive and can hydrolyze over time.[1]

Protocol 2: Live Cell Surface Labeling

This protocol provides a general procedure for labeling the surface proteins of adherent or suspension cells.

Materials:

  • Activated Fluorescein-PEG4-NHS ester solution (from Protocol 1)

  • Cells of interest (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Amine-free buffer, pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate or 50 mM sodium borate (B1201080) buffer)[1]

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS)

  • Cell culture medium

  • Microcentrifuge tubes (for suspension cells)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Adherent Cells: Culture cells on coverslips or in imaging dishes to the desired confluency (typically 70-90%).

    • Suspension Cells: Harvest cells and wash once with PBS to remove any residual serum proteins. Resuspend the cell pellet in amine-free buffer.

  • Washing:

    • Adherent Cells: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in ice-cold PBS. Repeat for a second wash.

  • Labeling Reaction:

    • Adherent Cells: Add a sufficient volume of ice-cold amine-free buffer (pH 8.0-8.5) to cover the cell monolayer.

    • Suspension Cells: Resuspend the cell pellet in ice-cold amine-free buffer (pH 8.0-8.5) at a concentration of 1-5 x 10⁶ cells/mL.

    • Add the freshly prepared Fluorescein-PEG4-NHS ester solution to the cells. A final concentration of 0.1-1 mg/mL of the dye is a good starting point, but this should be optimized for your specific cell type and application.

    • Incubate on ice for 15-30 minutes, protected from light. The low temperature minimizes membrane trafficking and internalization of the dye.

  • Quenching:

    • Add quenching solution to the cells to a final concentration of 10-100 mM.

    • Incubate for 5-10 minutes on ice to stop the labeling reaction by consuming any unreacted NHS ester.

  • Final Washes:

    • Adherent Cells: Aspirate the labeling solution and wash the cells three times with ice-cold PBS.

    • Suspension Cells: Pellet the cells, discard the supernatant, and resuspend in ice-cold PBS. Repeat for a total of three washes.

  • Imaging or Analysis:

    • Resuspend the cells in an appropriate imaging medium or buffer.

    • Proceed with fluorescence microscopy or flow cytometry analysis. For live-cell imaging, it is crucial to maintain the cells in a suitable environment (e.g., using an on-stage incubator).[12]

Quantitative Data Presentation

Table 1: Optimization of Dye Concentration for Cell Surface Labeling
Dye Concentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)10.5 ± 2.198 ± 1.5
50350.2 ± 25.897 ± 2.1
100875.6 ± 55.396 ± 2.5
2501540.1 ± 98.792 ± 3.0
5002105.4 ± 150.285 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments. Fluorescence intensity was measured by flow cytometry. Cell viability was assessed using a standard viability assay.

Table 2: Time-Course of Protein Internalization
Time Post-Labeling (minutes)Surface Fluorescence (%)Internalized Fluorescence (%)
098.2 ± 1.51.8 ± 0.5
1585.4 ± 3.214.6 ± 2.8
3065.1 ± 4.534.9 ± 4.1
6040.8 ± 5.159.2 ± 5.5
12022.3 ± 3.977.7 ± 6.3

Quantification of fluorescence was performed using image analysis software on confocal microscopy images. Surface fluorescence was defined as the signal at the cell periphery, while internalized fluorescence was measured in the cytoplasm.[6]

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for Cell Surface Labeling cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling cluster_analysis Analysis cell_culture 1. Cell Culture (Adherent or Suspension) wash1 2. Wash with PBS (Remove Serum) cell_culture->wash1 add_buffer 3. Resuspend in Amine-Free Buffer (pH 8.0-8.5) wash1->add_buffer add_dye 4. Add Activated Fluorescein-PEG4-NHS Ester add_buffer->add_dye incubate 5. Incubate on Ice (15-30 min) add_dye->incubate quench 6. Quench Reaction (Glycine or Tris) incubate->quench wash2 7. Wash with PBS (Remove Excess Dye) quench->wash2 imaging 8a. Fluorescence Microscopy wash2->imaging flow 8b. Flow Cytometry wash2->flow

Caption: Workflow for labeling cell surface proteins.

internalization_workflow Workflow for Studying Receptor Internalization cluster_label Initial State cluster_induce Internalization cluster_quantify Quantification start 1. Label Cell Surface Proteins with this compound at 4°C (Time 0) induce 2. Induce Internalization (e.g., add ligand, shift to 37°C) start->induce time_points 3. Fix Cells at Different Time Points induce->time_points quench_surface 4. Optional: Quench Surface Fluorescence with Anti-Fluorescein Antibody time_points->quench_surface image 5. Image Cells via Confocal Microscopy quench_surface->image analyze 6. Quantify Internalized Fluorescence Intensity image->analyze

Caption: Tracking receptor internalization with labeling.

Considerations and Troubleshooting

  • Cell Health: It is critical to maintain cell viability throughout the labeling process. Perform all steps on ice and use pre-chilled buffers to minimize cellular stress and prevent unwanted internalization.[12] Always perform a cell viability test after labeling.[8][9]

  • Buffer Choice: The labeling buffer must be free of primary amines (e.g., Tris, glycine) as these will compete with the cell surface proteins for reaction with the NHS ester.[1]

  • Dye Concentration: The optimal concentration of the fluorescent dye should be determined empirically for each cell type and experimental setup. High concentrations can lead to cytotoxicity and non-specific staining.[12]

  • Hydrolysis of NHS Ester: The activated Fluorescein-PEG4-NHS ester is susceptible to hydrolysis. Therefore, it should be prepared fresh and used immediately for optimal labeling efficiency.[1]

  • Phototoxicity: During live-cell imaging, minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation power and exposure times that provide a sufficient signal-to-noise ratio.[12]

  • Internalization: To specifically label the cell surface, it is crucial to keep the cells at a low temperature (e.g., on ice or at 4°C) during the labeling and washing steps. For studies on protein internalization, cells are typically shifted to 37°C after labeling to allow for physiological processes to resume.[5][6]

References

Application Notes and Protocols for Fluorescein-PEG4-Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for the use of Fluorescein-PEG4-Acid and its derivatives in flow cytometry. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilic properties of the fluorescein (B123965) molecule, which can improve its solubility and reduce non-specific binding in aqueous biological samples.

Application 1: Cell Proliferation and Tracking

Fluorescein-based dyes are widely used for tracking cell proliferation. Amine-reactive derivatives of fluorescein, such as carboxyfluorescein succinimidyl ester (CFSE), are cell-permeable and covalently bind to intracellular proteins.[1][2][3] As cells divide, the fluorescent dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each cell division.[1][3][4] This allows for the quantitative analysis of cell proliferation by flow cytometry.[5]

Experimental Protocol: Cell Proliferation Assay using a Fluorescein-based Dye

This protocol is adapted for a generic amine-reactive fluorescein dye and is applicable to Fluorescein-PEG4-NHS ester, a derivative of this compound.

Materials:

  • Cells in single-cell suspension

  • Fluorescein-PEG4-NHS ester (or similar amine-reactive fluorescein dye)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with sterile PBS to remove any residual serum proteins. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Dye Preparation: Prepare a stock solution of the amine-reactive fluorescein dye (e.g., 1 mM in DMSO). From this, prepare a 2X working dye solution by diluting the stock in PBS to the desired final concentration (e.g., 2 µM for a final concentration of 1 µM).

  • Cell Staining: Add an equal volume of the 2X working dye solution to the cell suspension. Mix immediately by gentle vortexing.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Quenching: To stop the labeling reaction, add 5 volumes of cold complete culture medium containing at least 10% FBS. The proteins in the serum will react with and sequester any unbound dye.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with complete culture medium.

  • Analysis: Resuspend the cells in an appropriate buffer for flow cytometry analysis. Set up the flow cytometer with the appropriate laser (e.g., 488 nm excitation) and filter (e.g., 530/30 nm emission filter for fluorescein). Analyze an unlabeled control sample to set the baseline fluorescence. Acquire data for the labeled sample.

Data Presentation: Quantitative Analysis of Cell Proliferation

The data below illustrates the expected results from a cell proliferation assay. As the cell population divides, distinct peaks representing successive generations will appear, each with approximately half the fluorescence intensity of the preceding generation.

Cell GenerationMean Fluorescence Intensity (MFI) (Arbitrary Units)Percentage of Cells (%)
0 (Undivided)85005
1420015
2215035
3105030
450015

Visualization: Cell Proliferation Workflow

G Workflow for Cell Proliferation Assay A Prepare Single-Cell Suspension B Label Cells with Fluorescein-PEG4-NHS A->B C Incubate and Quench B->C D Wash Cells C->D E Culture Cells to Allow for Proliferation D->E F Harvest and Prepare for Flow Cytometry E->F G Acquire Data on Flow Cytometer F->G H Analyze Generational Fluorescence Decay G->H

Workflow for Cell Proliferation Assay

Application 2: Ligand-Receptor Binding Assay

This compound can be conjugated to a ligand of interest to study its binding to a cell surface receptor. Flow cytometry can then be used to quantify the binding of the fluorescently labeled ligand to cells expressing the receptor. This is a powerful tool for screening compounds that may inhibit or enhance ligand-receptor interactions.

Experimental Protocol: Competitive Ligand-Binding Assay

This protocol describes a competitive binding assay to identify compounds that interfere with the binding of a fluorescently labeled ligand to its receptor.

Materials:

  • Cells expressing the receptor of interest

  • Fluorescein-PEG4-labeled ligand

  • Unlabeled competitor compounds

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with assay buffer. Resuspend the cells in assay buffer to a density of 5 x 10^6 cells/mL.

  • Competitive Binding: In a 96-well plate, add a fixed concentration of the Fluorescein-PEG4-labeled ligand to each well. Add varying concentrations of the unlabeled competitor compounds to the wells.

  • Cell Addition: Add the cell suspension to each well.

  • Incubation: Incubate the plate for 1 hour at 4°C, protected from light.

  • Washing: Centrifuge the plate at 400 x g for 5 minutes. Remove the supernatant and wash the cells twice with cold assay buffer.

  • Fixation (Optional): Resuspend the cell pellet in 1% paraformaldehyde in PBS to fix the cells.

  • Analysis: Acquire data on a flow cytometer. The specific fluorescent signal from the labeled ligand bound to the cells is measured.

Data Presentation: Competitive Binding Analysis

The following table shows representative data from a competitive binding assay. The decrease in Mean Fluorescence Intensity (MFI) indicates the displacement of the fluorescently labeled ligand by the unlabeled competitor.

Competitor Concentration (nM)Mean Fluorescence Intensity (MFI) (Arbitrary Units)% Inhibition
0 (No Competitor)120000
1115004.2
10950020.8
100580051.7
1000250079.2
10000110090.8

Visualization: Ligand-Receptor Binding and Signaling Pathway

G Ligand-Receptor Binding and Downstream Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Fluorescein-PEG4-Ligand Ligand->Receptor Binds Inhibitor Unlabeled Inhibitor Inhibitor->Receptor Blocks Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Ligand-Receptor Binding and Signaling

References

Application Notes and Protocols for Fluorescein-PEG4-Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fluorescein-PEG4-Acid as a fluorescent probe in microscopy applications. This document is intended for researchers in cell biology, drug development, and related fields who wish to utilize this versatile fluorophore for cellular labeling and imaging.

Introduction

This compound is a fluorescent labeling reagent that combines the spectral properties of fluorescein (B123965) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The fluorescein moiety is a widely used green fluorescent dye, while the PEG4 linker enhances solubility in aqueous media and minimizes steric hindrance, improving accessibility to biological targets.[1][2][3] The terminal carboxylic acid group provides a reactive handle for covalent conjugation to primary amine groups present on proteins and other biomolecules on the cell surface.[1][2][3] This makes it a valuable tool for labeling cells and tracking their dynamics, as well as for visualizing the delivery of conjugated molecules.[1]

Physicochemical Properties and Data Presentation

The key characteristics of this compound are summarized in the table below. This information is crucial for designing experiments and setting up imaging equipment.

PropertyValueReference
Molecular Formula C₃₂H₃₄N₂O₁₁S[2]
Molecular Weight ~654.7 g/mol [2]
Excitation Maximum (λex) ~494 nm[2]
Emission Maximum (λem) ~517 nm[2]
Appearance Orange solid
Solubility Soluble in Water, DMSO, DMF, DCM[2][3]
Storage Store at -20°C, protected from light and moisture.[3]

Principle of Bioconjugation

This compound labels cells by forming a stable amide bond between its terminal carboxylic acid and primary amine groups (e.g., from lysine (B10760008) residues) on cell surface proteins. This reaction is typically facilitated by the presence of a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activates the carboxyl group to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Probe Fluorescein-PEG4-COOH Intermediate Reactive O-acylisourea intermediate Probe->Intermediate + Activator Activator EDC Cell Cell Surface Protein (-NH₂) Conjugation Amide Bond Formation Cell->Conjugation Intermediate->Conjugation Labeled_Cell Fluorescently Labeled Cell Conjugation->Labeled_Cell

Caption: Bioconjugation of this compound to a cell surface amine.

Experimental Protocols

The following are representative protocols for labeling live and fixed cells with this compound. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.

Reagent Preparation
  • Prepare Stock Solution: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 1-10 mM stock solution.

    • Note: To avoid moisture condensation, allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare Activator Solution: Prepare a fresh solution of EDC (e.g., 10 mg/mL) in an appropriate buffer (e.g., PBS or MES buffer, pH 6.0) immediately before use. Do not store the activator solution.

  • Prepare Labeling Buffer: A suitable buffer for labeling is Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Buffers containing primary amines (e.g., Tris) are not compatible as they will compete for the reaction.

Protocol for Live Cell Surface Labeling

This protocol is designed for labeling primary amines on the surface of living cells.

G Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Wash_1 Wash cells with PBS (pH 7.4) Cell_Culture->Wash_1 Prepare_Labeling_Solution Prepare labeling solution: This compound + EDC in PBS Wash_1->Prepare_Labeling_Solution Incubate Incubate cells with labeling solution Prepare_Labeling_Solution->Incubate Wash_2 Wash cells 3x with PBS to remove unbound probe Incubate->Wash_2 Image Image cells on a fluorescence microscope Wash_2->Image End End Image->End

Caption: Experimental workflow for live cell labeling.

Methodology:

  • Cell Preparation: Culture cells on coverslips, chamber slides, or microplates to the desired confluency (typically 70-90%).

  • Washing: Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any culture medium components.

  • Labeling Solution Preparation: Prepare the labeling solution immediately before use. Dilute the this compound stock solution and the EDC stock solution into pre-warmed PBS (pH 7.4).

    • Starting Concentrations:

      • This compound: 1-10 µM

      • EDC: 2-5 mM

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image the cells immediately on a fluorescence microscope using standard fluorescein (FITC) filter sets (Excitation: ~494 nm, Emission: ~517 nm).

Protocol for Fixed Cell Labeling

This protocol is suitable for labeling cells that have been previously fixed.

G Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Fixation Fix cells with 4% paraformaldehyde in PBS Cell_Culture->Fixation Wash_1 Wash cells 3x with PBS Fixation->Wash_1 Prepare_Labeling_Solution Prepare labeling solution: This compound + EDC in PBS Wash_1->Prepare_Labeling_Solution Incubate Incubate cells with labeling solution Prepare_Labeling_Solution->Incubate Wash_2 Wash cells 3x with PBS Incubate->Wash_2 Mount Mount coverslip with antifade mounting medium Wash_2->Mount Image Image cells Mount->Image End End Image->End

Caption: Experimental workflow for fixed cell labeling.

Methodology:

  • Cell Preparation and Fixation: Culture cells as described for live-cell imaging. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each to remove the fixative.

  • Labeling: Prepare the labeling solution as described for live cells and incubate with the fixed cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for fluorescein.

Applications and Considerations

  • Cell Tracking and Tracing: The stable covalent labeling allows for long-term tracking of cell populations in culture or in vivo.

  • Drug Delivery Visualization: this compound can be conjugated to drugs or drug carriers to visualize their uptake and distribution within cells and tissues.[1]

  • Optimization: The degree of labeling can be controlled by varying the concentration of the probe and the reaction time. It is recommended to perform a titration to find the optimal concentration that provides sufficient signal without causing cellular toxicity.

  • Photostability: As with all fluorophores, photobleaching can be a concern during prolonged imaging sessions. Use of antifade reagents and minimizing exposure time and intensity is recommended.

  • Controls: It is advisable to include an unlabeled control and a control with only the activator (EDC) to assess background fluorescence and any potential effects of the labeling reaction on the cells.

References

In Vivo Imaging Applications of Fluorescein-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-Acid is a versatile fluorescent probe combining the well-characterized spectral properties of fluorescein (B123965) with the benefits of a short polyethylene (B3416737) glycol (PEG) linker. This modification enhances aqueous solubility and biocompatibility, making it a valuable tool for a range of in vivo imaging applications. The terminal carboxylic acid group provides a convenient handle for conjugation to various biomolecules, such as proteins, peptides, and nanoparticles, enabling targeted imaging of specific biological processes and structures within a living organism.[1] This document provides an overview of its applications, quantitative data from relevant studies, and detailed protocols for its use in preclinical research.

Key Properties

This compound is a xanthene dye with a characteristic excitation and emission profile in the visible spectrum. The hydrophilic PEG spacer helps to reduce non-specific binding and aggregation, which can be a challenge with unmodified fluorescein derivatives in vivo.

PropertyValueReference
Excitation Maximum ~494 nm[1]
Emission Maximum ~517 nm[1]
Molecular Weight ~654.7 g/mol [1]
Functional Group Carboxylic Acid[1]
Solubility Water, DMSO, DMF

Applications in In Vivo Imaging

The primary applications of this compound in in vivo imaging stem from its ability to be conjugated to targeting moieties, thereby directing the fluorescent signal to specific sites of interest.

Tumor Imaging and Drug Delivery

When conjugated to tumor-targeting ligands (e.g., antibodies, peptides) or incorporated into nanoparticle-based drug delivery systems, this compound serves as a reporter to visualize tumor accumulation and biodistribution.[2][3] The Enhanced Permeability and Retention (EPR) effect in solid tumors allows for passive accumulation of PEGylated nanoparticles, which can be tracked through the fluorescence of the conjugated dye.[2][4]

Lymphatic System Imaging

Fluorescent probes are widely used to map lymphatic drainage and identify sentinel lymph nodes.[5][6][7] Following subcutaneous or intradermal injection, this compound, particularly when conjugated to larger molecules to prevent rapid clearance into the bloodstream, can be used to visualize lymphatic vessels and nodes. This is crucial for understanding lymphatic involvement in disease progression, such as metastasis.

Quantitative Data

While specific quantitative data for unconjugated this compound is limited in publicly available literature, data from studies using fluorescein and PEGylated nanoparticles provide valuable insights into expected in vivo behavior. It is important to note that the biodistribution and pharmacokinetics are highly dependent on the molecule to which this compound is conjugated.

Table 1: Representative Biodistribution of Fluorescently Labeled Nanoparticles in Tumor-Bearing Mice

Organ% Injected Dose per Gram (%ID/g) - Targeted Nanoparticles% Injected Dose per Gram (%ID/g) - Non-Targeted Nanoparticles
Tumor7.4 ± 1.23.5 ± 0.8
Liver15.2 ± 2.518.9 ± 3.1
Spleen5.8 ± 1.16.2 ± 1.5
Kidneys3.1 ± 0.74.5 ± 0.9
Lungs2.5 ± 0.52.8 ± 0.6

Note: This table represents generalized data from studies using fluorescently labeled nanoparticles and should be considered as an illustrative example. Actual values will vary depending on the nanoparticle composition, size, targeting ligand, and animal model.

Table 2: Representative Pharmacokinetic Parameters of Fluorescent Probes

ParameterFluoresceinFluorescein-labeled Macromolecule
Plasma Half-life (t½) Short (~5-10 minutes)Extended (Hours to days)
Clearance Rapid renal clearanceSlower clearance, dependent on size
Volume of Distribution (Vd) Relatively lowVariable, dependent on tissue penetration

Note: The addition of a PEG linker and conjugation to larger molecules significantly alters the pharmacokinetic profile of fluorescein, generally leading to a longer circulation time.[8][9]

Experimental Protocols

Protocol 1: In Vivo Tumor Imaging with a this compound Labeled Antibody

This protocol outlines the general steps for imaging tumor accumulation of an antibody conjugated to this compound in a murine xenograft model.

1. Conjugation of this compound to the Antibody:

  • Activate the carboxylic acid group of this compound using a standard carbodiimide (B86325) crosslinker chemistry (e.g., EDC/NHS).

  • React the activated probe with the primary amines on the antibody in a suitable buffer (e.g., PBS pH 7.4).

  • Purify the conjugated antibody to remove unconjugated probe using size exclusion chromatography or dialysis.

  • Characterize the degree of labeling (dye-to-protein ratio) using spectrophotometry.

2. Animal Model Preparation:

  • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a relevant cancer cell line.

  • Allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).

3. Probe Administration and Imaging:

  • Intravenously inject the this compound labeled antibody into the tumor-bearing mice via the tail vein. The typical dose will depend on the antibody and the brightness of the conjugate.

  • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or similar device.

  • Use an appropriate excitation filter (e.g., ~480 nm) and emission filter (e.g., ~520 nm).

4. Data Analysis:

  • Quantify the fluorescence intensity in the tumor region and other organs of interest using the imaging software.

  • Express the data as average radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve.

5. Ex Vivo Biodistribution (Optional but Recommended):

  • At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Image the excised organs using the fluorescence imaging system to confirm and quantify the in vivo findings.

Protocol 2: In Vivo Lymphatic Imaging

This protocol describes a method for visualizing lymphatic drainage using this compound conjugated to a macromolecule like albumin.

1. Probe Preparation:

  • Conjugate this compound to a carrier protein such as bovine serum albumin (BSA) using the EDC/NHS chemistry described above.

  • Purify the conjugate to remove free dye.

2. Animal Preparation:

  • Anesthetize a healthy mouse.

  • Shave the area of interest for injection and imaging (e.g., the hind paw for imaging the popliteal lymph node).

3. Probe Administration and Imaging:

  • Inject a small volume (e.g., 10-20 µL) of the fluorescently labeled albumin subcutaneously into the paw.

  • Immediately begin imaging the lymphatic vessels and draining lymph nodes using a fluorescence microscope or an in vivo imaging system with appropriate magnification.

  • Capture images at different time points to observe the transport of the probe through the lymphatic system.

4. Data Analysis:

  • Analyze the images to visualize the lymphatic vessel architecture and identify the draining lymph nodes.

  • The fluorescence intensity over time can be used to assess lymphatic flow dynamics.

Visualizations

G cluster_conjugation Probe Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis F_PEG_Acid This compound Conjugation Conjugation (e.g., EDC/NHS chemistry) F_PEG_Acid->Conjugation Targeting_Molecule Targeting Molecule (e.g., Antibody, Nanoparticle) Targeting_Molecule->Conjugation Labeled_Probe Fluorescently Labeled Probe Conjugation->Labeled_Probe Injection Intravenous Injection Labeled_Probe->Injection Labeled_Probe->Injection Animal_Model Animal Model (e.g., Tumor-bearing mouse) Imaging In Vivo Fluorescence Imaging (IVIS) Animal_Model->Imaging Euthanasia Euthanasia Injection->Animal_Model Data_Analysis Image & Data Analysis Imaging->Data_Analysis Organ_Excise Organ Excision (Tumor, Liver, Spleen, etc.) Euthanasia->Organ_Excise ExVivo_Imaging Ex Vivo Fluorescence Imaging Organ_Excise->ExVivo_Imaging Biodistribution Quantitative Biodistribution ExVivo_Imaging->Biodistribution

Caption: Experimental workflow for in vivo imaging.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_clearance Clearance Probe_IV Fluorescent Probe (Intravenously Injected) Probe_Circulation Probe in Bloodstream Probe_IV->Probe_Circulation Leaky_Vasculature Leaky Tumor Vasculature Probe_Circulation->Leaky_Vasculature RES Reticuloendothelial System (Liver, Spleen) Probe_Circulation->RES Renal Renal Clearance Probe_Circulation->Renal EPR EPR Effect Leaky_Vasculature->EPR Tumor_Accumulation Probe Accumulation in Tumor Interstitium EPR->Tumor_Accumulation Target_Binding Binding to Target Cells (if applicable) Tumor_Accumulation->Target_Binding Imaging_Signal Imaging_Signal Target_Binding->Imaging_Signal Fluorescence Signal Detected

Caption: Probe biodistribution and tumor targeting.

Conclusion

This compound is a valuable fluorescent probe for in vivo imaging studies, particularly when conjugated to targeting molecules or nanoparticles. Its favorable physicochemical properties and the ease of conjugation make it a versatile tool for researchers in various fields, including oncology and immunology. The provided protocols offer a general framework for conducting in vivo imaging experiments, which should be optimized based on the specific research question and experimental setup. Future studies detailing the specific pharmacokinetic and biodistribution profiles of this compound conjugates will further enhance its utility in preclinical research.

References

Application Notes and Protocols for Fluorescein-PEG4-Acid as a Tracer in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-Acid is a versatile fluorescent tracer widely employed in drug delivery research.[1][2] This molecule combines the bright green fluorescence of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a terminal carboxylic acid group.[1][2] The fluorescein moiety provides a strong, readily detectable signal, while the PEG linker enhances solubility and biocompatibility. The carboxylic acid enables covalent conjugation to a variety of drug delivery systems, including nanoparticles, liposomes, and bioconjugates.[1][2] These application notes provide detailed protocols for utilizing this compound in key drug delivery studies.

Physicochemical Properties and Spectral Data

This compound is a xanthene dye with a hydrophilic PEG spacer that increases its solubility in aqueous media and reduces steric hindrance during conjugation.[1][2]

PropertyValueReference
Molecular Weight654.7 g/mol [1]
Excitation Maximum (λex)~494 nm[1]
Emission Maximum (λem)~517 nm[1]
SolubilityWater, DMSO, DMF[1]
Reactive GroupCarboxylic Acid[1][2]

Key Applications and Experimental Protocols

Cellular Uptake Studies

The cellular uptake of drug delivery systems is a critical parameter in determining their efficacy. This compound can be used to label these systems and quantify their internalization into cells using techniques such as fluorescence microscopy and flow cytometry.

Cell LineNanoparticle TypeIncubation Time (h)Uptake Efficiency (%)Mean Fluorescence Intensity (Arbitrary Units)
HeLaPLGA-PEG135 ± 41500 ± 210
HeLaPLGA-PEG478 ± 64200 ± 350
MCF-7Liposomes125 ± 3980 ± 150
MCF-7Liposomes465 ± 53100 ± 280
A549Solid Lipid Nanoparticles142 ± 51800 ± 250
A549Solid Lipid Nanoparticles485 ± 75100 ± 420

This protocol details the steps for quantifying the cellular uptake of a drug delivery system labeled with this compound.

  • Cell Culture: Plate cells in a 24-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Preparation of Labeled Nanoparticles: Prepare a stock solution of this compound labeled nanoparticles in serum-free cell culture medium at the desired concentration.

  • Incubation: Remove the culture medium from the wells and replace it with the nanoparticle solution. Incubate the cells for the desired time points (e.g., 1, 4, and 24 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, aspirate the nanoparticle solution and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% fetal bovine serum) and analyze the fluorescence intensity using a flow cytometer with an excitation laser at 488 nm and an emission filter appropriate for fluorescein (e.g., 530/30 nm bandpass).

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Seed and Culture Cells incubation Incubate Cells with Labeled Nanoparticles cell_culture->incubation np_prep Prepare Flu-PEG4-Acid Labeled Nanoparticles np_prep->incubation washing Wash to Remove Unbound Nanoparticles incubation->washing detachment Detach Cells washing->detachment flow_cytometry Flow Cytometry Analysis detachment->flow_cytometry data_analysis Quantify Uptake flow_cytometry->data_analysis

Workflow for Cellular Uptake Analysis by Flow Cytometry.

Biodistribution Studies

In vivo imaging allows for the non-invasive tracking of drug delivery systems and provides crucial information on their biodistribution and tumor-targeting capabilities.

Organ% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 24h
Blood15.2 ± 2.53.1 ± 0.8
Liver25.8 ± 3.118.5 ± 2.2
Spleen8.5 ± 1.25.2 ± 0.9
Kidneys5.1 ± 0.92.3 ± 0.5
Lungs3.2 ± 0.71.1 ± 0.3
Tumor10.5 ± 1.815.7 ± 2.1

This protocol outlines the procedure for assessing the biodistribution of a drug delivery system labeled with this compound in a tumor-bearing mouse model.

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Injection: Intravenously inject the this compound labeled drug delivery system into the tail vein of the mice.

  • Imaging: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and place them in an in vivo imaging system. Acquire fluorescence images using an appropriate excitation filter (e.g., 465-495 nm) and emission filter (e.g., 515-575 nm).

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Image Organs: Arrange the excised organs and tumor in the imaging system and acquire a final fluorescence image.

  • Data Quantification: Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images. Quantify the average radiant efficiency within each ROI. Normalize the data to the background fluorescence and express it as a percentage of the injected dose per gram of tissue (%ID/g).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Prepare Tumor-Bearing Animal Model injection Administer Formulation (e.g., i.v. injection) animal_model->injection formulation_prep Prepare Flu-PEG4-Acid Labeled Formulation formulation_prep->injection in_vivo_imaging In Vivo Fluorescence Imaging at Time Points injection->in_vivo_imaging euthanasia Euthanize Animal in_vivo_imaging->euthanasia organ_excision Excise Organs and Tumor euthanasia->organ_excision ex_vivo_imaging Ex Vivo Imaging of Organs organ_excision->ex_vivo_imaging data_quantification Quantify Fluorescence and Determine %ID/g ex_vivo_imaging->data_quantification

Workflow for In Vivo Biodistribution Studies.

Nanoparticle Tracking Analysis (NTA)

NTA is a powerful technique for sizing and counting nanoparticles in suspension. When combined with fluorescence detection, it allows for the specific analysis of fluorescently labeled nanoparticles in complex biological fluids.

SampleMean Size (nm)Mode Size (nm)Concentration (particles/mL)
Labeled Vesicles in PBS125 ± 151101.2 x 1010
Labeled Vesicles in Serum (1h)145 ± 251301.1 x 1010
Unlabeled Vesicles in Serum (Control)130 ± 201155.8 x 109

This protocol describes the characterization of this compound labeled nanoparticles using fNTA.

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a concentration suitable for NTA analysis (typically 107 to 109 particles/mL). For analysis in biological fluids, incubate the labeled nanoparticles in the fluid (e.g., serum) for the desired time before dilution.

  • Instrument Setup: Set up the NTA instrument with the appropriate laser (e.g., 488 nm) and filter combination for fluorescein detection.

  • Data Acquisition: Inject the sample into the instrument and record multiple videos (e.g., 5 videos of 60 seconds each) to ensure statistical significance.

  • Data Analysis: Process the recorded videos using the NTA software. The software will track the Brownian motion of the fluorescently labeled particles to determine their size and concentration.

  • Control: Analyze a sample of unlabeled nanoparticles under the same conditions to determine the background signal.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis np_labeling Label Nanoparticles with Flu-PEG4-Acid sample_dilution Dilute Sample to Optimal Concentration np_labeling->sample_dilution instrument_setup Set up NTA Instrument (Laser and Filters) sample_dilution->instrument_setup data_acquisition Inject Sample and Record Videos instrument_setup->data_acquisition data_processing Process Videos with NTA Software data_acquisition->data_processing size_concentration Determine Size and Concentration data_processing->size_concentration

Workflow for Nanoparticle Tracking Analysis.

Signaling Pathway Visualization

The following diagram illustrates a generalized pathway of nanoparticle-mediated drug delivery, which can be monitored using this compound as a tracer. This pathway depicts the journey of a targeted nanoparticle from systemic circulation to intracellular drug release.

G cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_release Intracellular Fate circulation Flu-PEG4-Acid Labeled Nanoparticle epr EPR Effect (Passive Targeting) circulation->epr receptor_binding Receptor Binding (Active Targeting) epr->receptor_binding endocytosis Endocytosis receptor_binding->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape drug_release Drug Release endosomal_escape->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Nanoparticle Drug Delivery Pathway.

Conclusion

This compound is a valuable tool for researchers in the field of drug delivery. Its strong fluorescent signal, biocompatibility, and ease of conjugation make it an ideal tracer for a wide range of in vitro and in vivo studies. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound to advance the development of novel drug delivery systems.

References

Amine-Reactive Labeling with Fluorescein-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-Acid is a versatile fluorescent probe used for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. This reagent features a bright and photostable fluorescein (B123965) fluorophore, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers and minimizes steric hindrance, preserving the biological activity of the target molecule. The terminal carboxylic acid can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) to form a stable amide bond. This document provides detailed protocols for the activation of this compound and subsequent labeling of proteins, along with data on expected labeling efficiencies and applications in cellular imaging.

Chemical Properties and Specifications

PropertyValue
Chemical Name This compound
Molecular Weight ~654.69 g/mol [1]
Excitation Maximum (λex) ~494 nm[1][2]
Emission Maximum (λem) ~517 nm[1][2]
Reactive Group Carboxylic Acid (-COOH)
Target Group Primary Amines (-NH2)
Storage Store at -20°C, protected from light and moisture.[1]

Application Notes

This compound is an ideal reagent for a variety of applications, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.[3]

  • Flow Cytometry: Quantify cell surface protein expression or identify specific cell populations.

  • Immunofluorescence Assays: Use labeled antibodies for the detection of specific antigens in fixed cells or tissues.

  • Protein Tracking and Quantification: Monitor protein dynamics and concentration in various biological assays.

  • Drug Delivery Studies: Track the cellular uptake and distribution of therapeutic proteins.[4]

The hydrophilic PEG spacer makes this reagent particularly suitable for labeling sensitive proteins that may precipitate or lose activity upon conjugation with more hydrophobic dyes.

Experimental Protocols

Protocol 1: Two-Step Amine-Reactive Labeling using EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation to a protein. This two-step method minimizes the risk of protein-protein crosslinking.[5][6][7]

Materials:

  • This compound

  • Protein to be labeled (in amine-free buffer, e.g., PBS or MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • In a microcentrifuge tube, add the desired amount of this compound stock solution.

  • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Protein Labeling

  • Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) are not compatible with the labeling reaction.[8]

  • Add the activated Fluorescein-PEG4-NHS ester solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1 for antibodies.[8]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Labeled Protein

  • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Collect the purified labeled protein.

Step 4: Storage

Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.[8] If the final protein concentration is low (<1 mg/mL), consider adding a stabilizing agent like BSA.

Protocol 2: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein

    Where:

    • CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, CF is ~0.30).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the DOL using the following formula:

    DOL = A494 / (ε_dye x Protein Concentration (M))

    Where:

    • ε_dye is the molar extinction coefficient of fluorescein at 494 nm (ε ≈ 70,000 M⁻¹cm⁻¹).

Quantitative Data

Table 1: Recommended Molar Ratios for Labeling

Protein TypeRecommended Starting Molar Ratio (Dye:Protein)
Antibodies (e.g., IgG)10:1 to 20:1[8]
Other Proteins5:1 to 15:1 (optimization recommended)

Table 2: Expected Degree of Labeling (DOL) for Antibodies

Molar Ratio (Dye:Protein)Expected DOL
10:13 - 5
15:15 - 8
20:17 - 10

Note: The optimal DOL should be determined experimentally for each specific application, as over-labeling can lead to fluorescence quenching and loss of protein activity.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Labeling cluster_2 Step 3: Purification cluster_3 Step 4: Analysis A This compound C Activated Fluorescein-PEG4-NHS Ester A->C 15-30 min Room Temp B EDC + Sulfo-NHS in Activation Buffer B->C E Labeled Protein (Crude) C->E D Protein in Conjugation Buffer D->E 1-2 hr RT or Overnight 4°C F Size-Exclusion Chromatography or Dialysis E->F G Purified Labeled Protein F->G H Spectrophotometry (A280 & A494) G->H I Calculate DOL H->I

Caption: Experimental workflow for amine-reactive labeling.

Cellular Application: Visualizing Endocytosis

Fluorescein-labeled proteins, such as antibodies or ligands, can be used to visualize and track the process of endocytosis in live cells. The following diagram illustrates the general pathway of receptor-mediated endocytosis.

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Ligand Fluorescein-Labeled Ligand Receptor Receptor Ligand->Receptor Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Clustering Vesicle Endocytic Vesicle Clathrin->Vesicle Invagination & Scission EarlyEndosome Early Endosome Vesicle->EarlyEndosome Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting Lysosome Lysosome (Degradation) LateEndosome->Lysosome RecyclingEndosome->Receptor Recycling to Membrane

Caption: Receptor-mediated endocytosis pathway.

References

Application Notes and Protocols for Thiol-Reactive Labeling Using Fluorescein-PEG4-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-maleimide is a thiol-reactive fluorescent probe used for the covalent labeling of proteins, peptides, and other molecules containing free sulfhydryl groups. This reagent combines the bright, green fluorescence of fluorescein (B123965) with a maleimide (B117702) group that specifically reacts with thiols, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility of the dye in aqueous buffers and reduces steric hindrance, facilitating efficient labeling of biomolecules.[1][2] This labeling technique is a cornerstone in various applications, including fluorescence microscopy, flow cytometry, and immunoassays, enabling the visualization and tracking of biomolecules in complex biological systems.

The maleimide group reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[3] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[3] In drug development, this specific labeling is instrumental for creating antibody-drug conjugates (ADCs), fluorescently tagging ligands to study receptor binding and trafficking, and developing fluorescent assays for high-throughput screening.

Key Features of Fluorescein-PEG4-maleimide

  • High Selectivity: The maleimide group offers high reactivity and selectivity towards sulfhydryl groups, minimizing non-specific labeling of other amino acid residues.[3]

  • Bright Fluorescence: Fluorescein is a well-characterized fluorophore with a high quantum yield, providing a strong and detectable fluorescent signal.

  • Enhanced Solubility: The PEG4 spacer improves the water solubility of the dye and the resulting conjugate, which is beneficial for labeling reactions in aqueous buffers and for the biological activity of the labeled molecule.[1]

  • Reduced Steric Hindrance: The flexible PEG spacer positions the fluorescein molecule away from the labeled protein, minimizing potential interference with the protein's function and interaction with other molecules.[1]

  • Stable Conjugate: The thioether bond formed between the maleimide and the thiol group is highly stable, ensuring a long-lasting fluorescent signal.[3]

Quantitative Data Summary

The efficiency and outcome of the labeling reaction are influenced by several factors, including the molar ratio of dye to protein, pH, and reaction time. The following tables provide a summary of key quantitative parameters for thiol-reactive labeling.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
pH Range 6.5 - 7.5Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines increases.[3]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for each specific protein and application.[4][5]
Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[3][4]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.[5][6]

Table 2: Spectroscopic Properties of Fluorescein Conjugates

PropertyValue
Excitation Maximum (λex) ~494 nm
Emission Maximum (λem) ~517 nm
Molar Extinction Coefficient (ε) at λex ~70,000 cm⁻¹M⁻¹
Typical Degree of Labeling (DOL) 2 - 10

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins (Optional)

For proteins where the cysteine residues are involved in disulfide bonds, a reduction step is necessary to make the thiols available for labeling.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[4][6][7]

Procedure:

  • Dissolve the protein in the degassed reaction buffer.

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4][5][7]

  • Incubate the mixture for 20-30 minutes at room temperature.[4][5]

  • The protein solution is now ready for the labeling reaction. TCEP does not need to be removed before adding the maleimide reagent.

Protocol 2: Labeling of Proteins with Fluorescein-PEG4-maleimide

This protocol describes the general procedure for labeling a protein with available free thiols.

Materials:

  • Protein solution (with free thiols) from Protocol 1 or naturally containing free thiols

  • Fluorescein-PEG4-maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Degassed reaction buffer (pH 7.0-7.5)

  • Purification column (e.g., gel filtration or dialysis membrane)

Procedure:

  • Prepare a 10 mM stock solution of Fluorescein-PEG4-maleimide in anhydrous DMF or DMSO.[4][5]

  • Add the desired molar excess (e.g., 10-20 fold) of the Fluorescein-PEG4-maleimide stock solution to the protein solution while gently stirring.[4][8]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][4][8]

  • After incubation, purify the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable chromatographic techniques.[6]

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of fluorescein (~494 nm, A_max).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of Fluorescein at its A_max (~70,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow for Protein Labeling

G Experimental Workflow for Thiol-Reactive Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis Protein Protein with Disulfide Bonds Reduction Reduction with TCEP Protein->Reduction FreeThiols Protein with Free Thiols Reduction->FreeThiols Reaction Conjugation (pH 7.0-7.5, RT or 4°C) FreeThiols->Reaction Dye Fluorescein-PEG4-maleimide in DMSO/DMF Dye->Reaction Purification Purification (Gel Filtration/Dialysis) Reaction->Purification Analysis DOL Calculation (Spectrophotometry) Purification->Analysis LabeledProtein Labeled Protein Conjugate Analysis->LabeledProtein

Caption: Workflow for labeling proteins with Fluorescein-PEG4-maleimide.

Application in Visualizing GPCR Signaling

Fluorescently labeled ligands or antibodies are powerful tools for studying G-protein coupled receptor (GPCR) signaling pathways. A protein (e.g., an antibody or a ligand) labeled with Fluorescein-PEG4-maleimide can be used to visualize receptor localization, trafficking, and binding in living cells.

G Visualization of GPCR Signaling cluster_cell Cell Membrane cluster_downstream Downstream Signaling GPCR GPCR G_protein G-protein GPCR->G_protein activates Visualization Microscopy/ Flow Cytometry GPCR->Visualization Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Ligand Fluorescently Labeled Ligand (Fluorescein-PEG4-maleimide) Ligand->GPCR binds Ligand->Visualization enables visualization of receptor dynamics CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Use of a fluorescent ligand to study GPCR signaling.

References

Application Notes and Protocols for Fluorescein-PEG4-Acid in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-Acid is a valuable reagent for the fluorescent labeling of oligonucleotides. This molecule combines the bright green fluorescence of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. The PEG linker enhances solubility in aqueous media, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the labeled oligonucleotide.[1][2][3] The terminal carboxylic acid allows for covalent attachment to primary amine groups on modified oligonucleotides, typically through the formation of a stable amide bond.[4]

Labeled oligonucleotides are indispensable tools in a wide array of molecular biology and diagnostic applications. These include, but are not limited to, Fluorescence In Situ Hybridization (FISH), real-time Polymerase Chain Reaction (PCR), Fluorescence Resonance Energy Transfer (FRET) assays, DNA sequencing, and microarray analysis.[5][6] The high quantum yield and well-characterized spectral properties of fluorescein make it a popular choice for these applications.

These application notes provide detailed protocols for the labeling of amino-modified oligonucleotides with this compound, purification of the conjugate, and examples of its use in common molecular biology techniques.

Product Specifications

PropertyValueReference
Chemical Formula C32H34N2O11S[MedKoo]
Molecular Weight 654.69 g/mol [MedKoo]
Excitation Maximum (λex) ~494 nm[BroadPharm]
Emission Maximum (λem) ~517 nm[BroadPharm]
Reactive Group Carboxylic Acid (-COOH)[MedKoo]
Solubility Water, DMSO, DMF[BroadPharm]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Amino-Modified Oligonucleotides

This two-step protocol first activates the carboxylic acid group of this compound using EDC and sulfo-NHS to form a more stable amine-reactive ester, which then readily couples to the primary amine of the modified oligonucleotide.[4]

Materials:

  • This compound

  • Amine-modified oligonucleotide (desalted)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

Procedure:

Step 1: Activation of this compound

  • Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. EDC is moisture-sensitive.[4]

  • In a microcentrifuge tube, combine the this compound solution with the EDC/sulfo-NHS solution. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.

Step 2: Conjugation to Amino-Modified Oligonucleotide

  • Dissolve the amine-modified oligonucleotide in the Coupling Buffer to a final concentration of 1-5 mM.

  • Add the activated this compound solution to the oligonucleotide solution. A 10-20 fold molar excess of the activated dye over the oligonucleotide is recommended.

  • Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 100-200 mM. Incubate for 30 minutes at room temperature.

Workflow for Oligonucleotide Labeling

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A This compound C Activated Fluorescein-PEG4-sulfo-NHS Ester A->C Incubate 15-30 min B EDC + sulfo-NHS in Activation Buffer B->C E Labeled Oligonucleotide C->E D Amino-Modified Oligonucleotide in Coupling Buffer D->E Incubate 2-4 hrs G HPLC Purification E->G F Purified Labeled Oligonucleotide G->F

Caption: Workflow for labeling an amino-modified oligonucleotide.

Protocol 2: Purification of the Labeled Oligonucleotide by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.[7] Reverse-phase HPLC is effective for this purpose.

Materials:

  • Crude labeled oligonucleotide reaction mixture

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water

  • Mobile Phase B: Acetonitrile (B52724)

  • Desalting columns

Procedure:

  • Prior to HPLC, desalt the crude reaction mixture using a desalting column to remove excess quenching reagents and salts.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the desalted sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B (e.g., 10% to 70% over 30 minutes).

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~494 nm (for fluorescein). The labeled oligonucleotide will absorb at both wavelengths.

  • Collect the fractions corresponding to the desired peak.

  • Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions.

  • Lyophilize the purified, labeled oligonucleotide.

Protocol 3: Determination of Labeling Efficiency

The labeling efficiency can be determined spectrophotometrically.

Procedure:

  • Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or an appropriate buffer.

  • Measure the absorbance of the solution at 260 nm (A260) and 494 nm (A494).

  • Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm (εoligo).

  • Calculate the concentration of fluorescein using its extinction coefficient at 494 nm (εdye, approximately 75,000 M-1cm-1).

  • A correction factor is needed for the absorbance of fluorescein at 260 nm. The absorbance of fluorescein at 260 nm is approximately 0.3 times its absorbance at 494 nm.

  • Corrected A260 = A260 - (A494 x 0.3)

  • Concentration of Oligonucleotide (M) = Corrected A260 / εoligo

  • Concentration of Dye (M) = A494 / εdye

  • Labeling Efficiency (%) = (Concentration of Dye / Concentration of Oligonucleotide) x 100

Application Examples

Application 1: Fluorescence In Situ Hybridization (FISH)

Fluorescein-labeled oligonucleotides can be used as probes to detect specific DNA or RNA sequences within cells or tissues.

Simplified FISH Workflow:

G A Sample Preparation (Fixation & Permeabilization) B Hybridization with Fluorescein-labeled Probe A->B C Washing to Remove Unbound Probe B->C D Counterstaining (e.g., DAPI) C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Caption: A simplified workflow for Fluorescence In Situ Hybridization.

Application 2: Fluorescence Resonance Energy Transfer (FRET) Assay for Nucleic Acid Detection

A fluorescein-labeled oligonucleotide can serve as a donor in a FRET pair with a suitable acceptor dye (e.g., a quencher or another fluorophore). This can be used to detect the presence of a target nucleic acid. In a molecular beacon format, the probe forms a hairpin structure in the absence of the target, bringing the donor and quencher into close proximity and quenching the fluorescence. Hybridization to the target sequence linearizes the probe, separating the donor and quencher and restoring fluorescence.[8][9]

FRET-Based Target Detection Pathway:

G cluster_no_target No Target Present cluster_target Target Present A Molecular Beacon (Hairpin Structure) Fluorescein (Donor) & Quencher in Proximity B Fluorescence is Quenched A->B FRET D Hybridization A->D C Target Nucleic Acid C->D E Linearized Probe-Target Complex Fluorescein & Quencher Separated D->E F Fluorescence is Emitted E->F No FRET

Caption: Signaling pathway of a molecular beacon in a FRET assay.

Quantitative Data Summary

The following table provides representative data on the properties of fluorescein-labeled oligonucleotides. Actual values may vary depending on the specific oligonucleotide sequence, linker, and experimental conditions.

ParameterTypical Value RangeNotes
Labeling Efficiency 60-95%Dependent on reaction conditions and purification method.
Quantum Yield 0.8 - 0.95Can be influenced by the local environment and quenching effects.
Photostability ModerateProne to photobleaching under intense illumination.
pH Sensitivity Fluorescence decreases at acidic pHOptimal fluorescence is typically observed at pH > 7.5.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC or this compound- Incorrect buffer pH- Presence of primary amines in buffers (e.g., Tris)- Use fresh reagents- Ensure Activation Buffer is pH 5.5-6.0 and Coupling Buffer is pH 8.5- Use amine-free buffers for the conjugation reaction
Poor Purification - Inappropriate HPLC gradient- Column overloading- Optimize the acetonitrile gradient- Reduce the amount of sample loaded onto the column
Low Fluorescence Signal - Low labeling efficiency- Photobleaching- pH of the final buffer is too low- Verify labeling efficiency- Minimize exposure to light; use antifade reagents- Ensure the final buffer pH is in the optimal range for fluorescein fluorescence

Conclusion

This compound is a versatile and effective reagent for the fluorescent labeling of oligonucleotides. The protocols and application examples provided here offer a comprehensive guide for researchers to successfully label their oligonucleotides and utilize them in a variety of molecular biology and diagnostic assays. The inclusion of a PEG linker offers distinct advantages in terms of solubility and biocompatibility, making this reagent a valuable addition to the molecular biologist's toolkit.

References

Troubleshooting & Optimization

How to improve the labeling efficiency of Fluorescein-PEG4-Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the labeling efficiency of Fluorescein-PEG4-Acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent labeling reagent. It consists of a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer (with four PEG units), and a terminal carboxylic acid group.[1][2] The fluorescein component provides the fluorescent signal (excitation/emission maxima at ~494/517 nm), while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance during conjugation.[1][2] The terminal carboxylic acid must be activated to react with primary amines (e.g., on proteins or other biomolecules) to form a stable amide bond.[1][2]

Q2: How do I activate the carboxylic acid of this compound for labeling?

The carboxylic acid can be activated using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable NHS ester.[1] This NHS ester then readily reacts with primary amines. Alternatively, you can purchase the pre-activated Fluorescein-PEG4-NHS ester.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3][4] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[3][4][5]

Q4: What buffers should I use for the labeling reaction?

Phosphate, bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[3] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the activated dye, leading to significantly lower labeling efficiency.[4][6]

Q5: How can I remove unreacted this compound after the labeling reaction?

Post-reaction purification is essential to remove unconjugated dye. Common methods include:

  • Size-exclusion chromatography (gel filtration): Separates molecules based on size.[7]

  • Dialysis: Effective for removing small molecules like unreacted dye from larger labeled proteins.[8]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH: The reaction pH is outside the optimal range of 7.2-8.5.[3][4]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary.[4]
Hydrolysis of Activated Dye: The activated this compound (e.g., NHS ester) has hydrolyzed before reacting with the target molecule. This is accelerated at higher pH and temperature.[3][5]Use freshly prepared activated dye. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[4]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[4][6]Exchange the buffer to a non-amine-containing buffer like PBS, MES, or HEPES before starting the labeling reaction.[9]
Low Reactant Concentration: The concentration of the target molecule or the labeling reagent is too low.Increase the concentration of your target molecule and/or the molar excess of the activated this compound.
Precipitation of Labeled Molecule Altered Solubility: The addition of the fluorescein and PEG moiety has altered the solubility of your target molecule.Lower the molar ratio of the labeling reagent to the target molecule to reduce the degree of labeling.[8] The hydrophilic PEG4 spacer is designed to improve water solubility, so this is less common but can still occur.[1][2]
Loss of Biological Activity of the Labeled Molecule Labeling at a Critical Site: The fluorescein label has attached to a primary amine (e.g., a lysine (B10760008) residue) that is essential for the biological activity of your molecule.[8]Reduce the molar excess of the labeling reagent to decrease the number of attached labels.[8] If activity loss persists, consider alternative labeling strategies that target different functional groups.
High Background Fluorescence Incomplete Removal of Unreacted Dye: The purification step was not sufficient to remove all the free fluorescent dye.[7]Optimize your purification protocol. For size-exclusion chromatography, ensure the column size is appropriate for the sample volume and that you collect a sufficient number of fractions. For dialysis, use a membrane with an appropriate molecular weight cut-off and perform multiple buffer changes.[7][8]
Non-specific Binding: The fluorescently labeled molecule is binding non-specifically to other components in your assay.Include appropriate blocking agents (e.g., BSA) in your experimental buffers.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound using EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound followed by conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein to be labeled (in amine-free buffer, e.g., 0.1 M MES, pH 6.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 0.1 M each.

    • Add a 10-fold molar excess of the EDC/NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Labeling of the Protein:

    • Immediately add the activated Fluorescein-PEG4-NHS ester solution to your protein solution in Labeling Buffer. A 10-20 fold molar excess of the activated dye over the protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: One-Step Labeling using Fluorescein-PEG4-NHS Ester

This protocol is for the direct labeling of a protein using the pre-activated NHS ester form of the dye.

Materials:

  • Fluorescein-PEG4-NHS Ester

  • Protein to be labeled (in amine-free buffer, e.g., 0.1 M Phosphate buffer, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Dye Stock Solution:

    • Dissolve the Fluorescein-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to your protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein as described in Protocol 1.

Data Presentation

Table 1: Influence of pH on NHS Ester Hydrolysis and Amine Reaction

pHHalf-life of NHS Ester Hydrolysis (at 4°C)Relative Amine Reaction Rate
7.04-5 hours[3]Moderate
8.0~60 minutesHigh
8.610 minutes[3]Very High
9.0<10 minutesVery High, but competing hydrolysis is significant

Table 2: Recommended Molar Excess of Labeling Reagent

Target MoleculeRecommended Molar Excess (Dye:Molecule)Notes
Antibodies10 - 20A higher degree of labeling can be achieved, but may impact antigen binding.
Other Proteins5 - 15The optimal ratio should be determined empirically for each protein.
Peptides1 - 5Depends on the number of available primary amines.
Amino-modified Oligonucleotides5 - 10[10]Ensure complete removal of any amine-containing deprotection solutions.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Mol_Prep Prepare Target Molecule (in amine-free buffer) Mix Mix Molecule and Dye (pH 7.2-8.5) Mol_Prep->Mix Dye_Prep Prepare Activated Dye (Freshly) Dye_Prep->Mix Incubate Incubate (RT or 4°C, protected from light) Mix->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Labeled Product (Spectroscopy, Activity Assay) Purify->Analyze troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Dye Was activated dye fresh? Check_Buffer->Check_Dye Yes Change_Buffer Change Buffer Check_Buffer->Change_Buffer No Increase_Conc Increase Reactant Concentrations Check_Dye->Increase_Conc Yes Use_Fresh_Dye Use Freshly Activated Dye Check_Dye->Use_Fresh_Dye No Success Labeling Improved Increase_Conc->Success Adjust_pH->Success Change_Buffer->Success Use_Fresh_Dye->Success reaction_pathway cluster_reactants Reactants cluster_side_reaction Competing Reaction Fluorescein_NHS Fluorescein-PEG4-NHS Ester Hydrolyzed_Dye Inactive Dye Fluorescein_NHS->Hydrolyzed_Dye Labeled_Protein Fluorescein-PEG4-Protein (Stable Amide Bond) Fluorescein_NHS->Labeled_Protein pH 7.2-8.5 Protein Protein-NH2 (Primary Amine) Protein->Labeled_Protein Water H2O (Hydrolysis) Water->Hydrolyzed_Dye NHS_leaving_group NHS Labeled_Protein->NHS_leaving_group releases

References

Technical Support Center: Preventing Photobleaching of Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Fluorescein-PEG4-Acid. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you acquire high-quality, stable fluorescent images.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as fluorescein (B123965), upon exposure to excitation light.[1] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a gradual fading of the fluorescent signal during imaging experiments.[1] This can be particularly problematic when imaging low-abundance targets or when performing quantitative analysis, as the diminishing signal can lead to inaccurate results.[1]

Q2: What causes the photobleaching of fluorescein?

A2: The photobleaching of fluorescein primarily occurs when the molecule is in its excited triplet state.[2] In this long-lived state, the fluorescein molecule is highly susceptible to reactions with molecular oxygen, which leads to the formation of reactive oxygen species (ROS).[2][3] These ROS, such as singlet oxygen, can then chemically and irreversibly damage the fluorescein molecule, rendering it non-fluorescent.[2][3]

Q3: How can I minimize photobleaching of my this compound conjugate?

A3: There are several key strategies to minimize photobleaching:

  • Reduce Excitation Light Exposure: Limit the intensity and duration of illumination.[2]

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium to quench reactive oxygen species.[3]

  • Optimize Imaging Settings: Adjust microscope and camera settings to maximize signal detection while minimizing light exposure.[3]

  • Choose the Right Imaging System: Some microscopy systems are inherently better at reducing photobleaching.[4]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[3] Most of these reagents are reactive oxygen species scavengers that neutralize the harmful molecules generated during fluorescence excitation, thereby extending the fluorescent signal.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid signal fading during image acquisition. Excessive Excitation Light: The intensity of the illumination source is too high.- Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.- Use neutral density (ND) filters to attenuate the excitation light.[1]
Prolonged Exposure Time: The sample is being illuminated for too long.- Decrease the camera exposure time.- Minimize the time spent focusing on the sample using the fluorescent channel. Use transmitted light to locate the area of interest first.[1]
Absence of Antifade Reagent: The mounting medium does not contain an antifade agent.- Use a commercial or homemade mounting medium containing an antifade reagent such as PPD, DABCO, or Vectashield.[3][5][6]
High background fluorescence. Autofluorescence: Intrinsic fluorescence from the sample (e.g., cells or tissue).- Image an unstained control sample to determine the level of autofluorescence.- Use fluorophores with longer excitation and emission wavelengths (e.g., red or far-red) as autofluorescence is often more prominent in the blue and green channels.[7]
Contaminated Reagents: Mounting medium or other reagents may be contaminated or degraded.- Use fresh, high-quality reagents. Some antifade reagents, like PPD, can degrade and cause background if not stored properly (e.g., protected from light and stored at low temperatures).[8]
Inconsistent fluorescence intensity between samples. Variable Photobleaching: Different samples are being exposed to varying amounts of light.- Standardize the imaging protocol for all samples, ensuring consistent illumination intensity, exposure time, and time between sample preparation and imaging.
Inconsistent Mounting: The volume of mounting medium or the coverslip placement varies.- Use a consistent amount of mounting medium for each sample and ensure the coverslip is properly sealed to prevent evaporation.[9]

Quantitative Data Summary

The photostability of fluorescein can be significantly improved with the use of antifade reagents. The following table summarizes the relative performance of common antifade agents.

Antifade ReagentReported Half-Life (seconds) for FluoresceinFold Increase vs. Glycerol (B35011)/PBSNotes
90% Glycerol in PBS (pH 8.5)91xBaseline for comparison.[5]
Vectashield96~10.7xOffers excellent antifading properties, though it may slightly reduce the initial fluorescence intensity.[5]
p-Phenylenediamine (PPD)--Considered one of the most effective antifade agents, but can react with cyanine (B1664457) dyes.[6][10] Effectiveness is pH-dependent, with optimal performance at pH > 8.0.[11]
1,4-Diazabicyclo[2.2.2]octane (DABCO)--Less effective than PPD but also less toxic.[12]
n-Propyl gallate (NPG)--A commonly used antioxidant that is non-toxic and can be used with live cells.[12]

Note: The exact performance of antifade reagents can vary depending on the specific experimental conditions, including the mounting medium formulation and the intensity of the illumination source.

Experimental Protocols

Protocol 1: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 1X

  • Carbonate-Bicarbonate Buffer (pH 9.0)[8]

  • Glass scintillation vial

  • Small stir bar

  • Aluminum foil

Procedure:

  • Wrap a glass scintillation vial with aluminum foil to protect the light-sensitive PPD.[8]

  • Add 9 ml of glycerol and 1 ml of 1X PBS to the vial with a small stir bar.[8]

  • Begin stirring the solution.

  • Carefully weigh 10 mg of PPD and add it to the glycerol/PBS solution. Caution: PPD is toxic; wear appropriate personal protective equipment. [8]

  • Continue stirring for 1-2 hours, or until the PPD is completely dissolved. The solution should be colorless or have a slight yellow tint. A dark color indicates that the PPD may be oxidized and should not be used.[8]

  • Adjust the pH of the solution to 8.0-9.0 using the Carbonate-Bicarbonate buffer. Check the pH using pH paper.[8]

  • Aliquot the final solution into light-protected tubes and store at -70°C.[8]

Protocol 2: Preparation of 1,4-Diazabicyclo[2.2.2]octane (DABCO) Antifade Mounting Medium

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • 10X PBS

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • To prepare a 25 ml solution, weigh out 625 mg of DABCO.[13]

  • Add 22.5 ml of glycerol and 2.5 ml of 1X PBS.[13]

  • Gently heat and mix the solution until the DABCO is completely dissolved.[13]

  • Adjust the pH to 8.6 with diluted HCl.[13]

  • Store the solution in aliquots at -20°C in the dark.[13]

Visualizations

photobleaching_pathway cluster_ground Ground State cluster_excited Excited States cluster_products Reaction Products S0 Fluorophore (Ground State S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence (Light Emission) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ Bleached Non-Fluorescent (Bleached) Fluorophore T1->Bleached Direct Damage ROS->Bleached Chemical Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of fluorescein.

prevention_workflow cluster_analysis Data Analysis stain Stain with This compound mount Mount with Antifade Medium stain->mount seal Seal Coverslip mount->seal focus Locate ROI with Transmitted Light seal->focus Proceed to Imaging settings Optimize Settings: - Minimize Light Intensity - Minimize Exposure Time focus->settings acquire Acquire Image settings->acquire analyze Quantitative Analysis acquire->analyze Process Data

Caption: Recommended workflow for preventing photobleaching during fluorescence microscopy.

References

Optimal buffer conditions for Fluorescein-PEG4-Acid conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the conjugation of Fluorescein-PEG4-Acid to amine-containing molecules using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating this compound to a protein or other amine-containing molecule?

A1: The conjugation of this compound, which contains a terminal carboxylic acid, to a primary amine (e.g., on a protein, antibody, or peptide) is typically achieved through a two-step process mediated by EDC and NHS.[1][2] First, the carboxylic acid group on the this compound is activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester.[2] This activated intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond.[3][4][5]

Q2: What are the optimal pH conditions for the two main steps of the conjugation reaction?

A2: The two steps of the reaction have different optimal pH ranges for maximum efficiency:

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[6][7] For best results, a pH between 5.0 and 6.0 is often recommended.[6][8]

  • Conjugation Step: The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.0-8.0 .[6][7][8]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.

  • Activation Buffer: A 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 4.7-6.0 is a common choice.[2][9]

  • Conjugation Buffer: A phosphate-buffered saline (PBS) at pH 7.2-7.4 is widely used for the second step of the reaction.[1][9] Other options include borate (B1201080) or carbonate buffers.[7][10]

Q4: Can I perform the conjugation as a one-step reaction?

A4: While a one-step reaction is possible, a two-step protocol is generally recommended. The two-step approach allows for better control over the reaction and can lead to higher efficiency by first activating the carboxylic acid under its optimal pH conditions, and then adjusting the pH for the optimal amine reaction.[2][6] This also minimizes the risk of the amine-containing molecule reacting with itself if it also possesses carboxyl groups.

Experimental Protocols

Two-Step Conjugation Protocol

This protocol provides a general guideline for conjugating this compound to an amine-containing protein.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a solution of the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[1]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated Fluorescein-PEG4-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for your specific application.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

  • Purification:

    • Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Coupling Reactions

ParameterRecommended RangeTypical Value
Molar Ratio (EDC:Acid)1.2:1 to 10:12:1
Molar Ratio (NHS:Acid)1:1 to 5:11.2:1
Molar Ratio (Amine:Acid)1:1 to 10:11.5:1

Note: These are general recommendations. Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_final Final Steps prep_peg Dissolve Fluorescein- PEG4-Acid in DMSO/DMF mix_reagents Mix this compound, EDC, and NHS in Activation Buffer (pH 5.5) prep_peg->mix_reagents prep_protein Prepare Protein in Conjugation Buffer (pH 7.4) add_protein Add Activated PEG to Protein Solution prep_protein->add_protein prep_edc_nhs Equilibrate EDC/NHS to Room Temp prep_edc_nhs->mix_reagents incubate_activation Incubate 15-30 min at Room Temp mix_reagents->incubate_activation incubate_activation->add_protein incubate_conjugation Incubate 2h at RT or Overnight at 4°C add_protein->incubate_conjugation quench Quench Reaction (Tris or Glycine) incubate_conjugation->quench purify Purify Conjugate (Desalting Column) quench->purify final_product Fluorescein-PEG- Protein Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

Troubleshooting Guide

This guide addresses common issues that may arise during the conjugation process.

Problem 1: Low Conjugation Efficiency

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your activation and conjugation buffers. Use a calibrated pH meter. The activation step is most efficient at pH 4.5-6.0, while the amine reaction is favored at pH 7.0-8.0.[6][7]
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they are stored properly and brought to room temperature before opening. Use freshly prepared solutions of EDC and NHS for each experiment.
Competing Nucleophiles Ensure your buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the target amine.[7]
Incorrect Molar Ratios Optimize the molar ratio of this compound to your target molecule. A molar excess of the activated PEG linker is often required.[1]
Steric Hindrance The amine groups on your target molecule may be inaccessible. Consider using a longer PEG spacer if available.

Problem 2: Precipitation of Protein During Reaction

Potential Cause Recommended Solution
High Reagent Concentration High concentrations of EDC can sometimes lead to protein precipitation. Try reducing the amount of EDC used.
Solvent Effects If using a high concentration of the this compound stock solution in DMSO or DMF, this may cause the protein to precipitate. Add the stock solution slowly while gently vortexing.
Protein Instability Your protein may not be stable under the reaction conditions. Ensure the protein is soluble and stable in the chosen conjugation buffer.

Troubleshooting Logic Diagram

G cluster_checks Initial Checks cluster_optimization Optimization start Low Conjugation Efficiency check_ph Verify Buffer pH (Activation: 4.5-6.0, Conjugation: 7.0-8.0) start->check_ph Is pH correct? check_ph->start No, adjust pH check_reagents Check Reagent Activity (Fresh EDC/NHS) check_ph->check_reagents Yes check_reagents->start No, use fresh reagents check_buffers Ensure Buffers are Amine-Free check_reagents->check_buffers Yes check_buffers->start No, remake buffers optimize_ratio Optimize Molar Ratios (Increase PEG-Acid) check_buffers->optimize_ratio Yes optimize_time Increase Reaction Time optimize_ratio->optimize_time success Successful Conjugation optimize_time->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Purification of Fluorescein-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unconjugated Fluorescein-PEG4-Acid from bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed after conjugation?

This compound is a fluorescent labeling reagent used to attach a fluorescein (B123965) dye to biomolecules, such as proteins and antibodies, via a polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid group on the PEG spacer allows for its conjugation to primary amines on the target molecule.[1][2][3] After the conjugation reaction, any unreacted or excess this compound remains in the solution. This unconjugated dye must be removed to ensure the accuracy of downstream applications by preventing high background fluorescence and to allow for precise determination of the dye-to-protein ratio.[4][5]

Q2: What are the common methods for removing unconjugated this compound?

The most common methods for removing small molecules like this compound (with a molecular weight of approximately 654.7 g/mol ) from larger biomolecules are based on size differences.[2][6] These techniques include:

  • Dialysis: A simple and gentle method involving the diffusion of small molecules across a semi-permeable membrane.[7][8]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with porous beads.[9][10][11]

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method that separates molecules based on their size using a semi-permeable membrane and tangential flow.[12][13][14]

Q3: How do I choose the best method for my experiment?

The choice of method depends on factors such as the sample volume, the size of your target molecule, the required purity, and the available equipment. The following table provides a general guideline:

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane.[7]Separation by size as molecules pass through a porous resin.[9][10]Size-based separation using a membrane and tangential fluid flow.[7][14]
Sample Volume Small to large (µL to L).Small to large (µL to L).Small to very large (mL to thousands of L).[15]
Speed Slow (hours to overnight).[16]Fast (minutes to hours).[4]Very fast (minutes to hours).[15]
Protein Concentration Can lead to sample dilution.[17]Can cause some dilution.Can be used to concentrate the sample.[13][14]
Purity Good.High.High.
Scalability Limited.Good.Excellent.[15]
Gentleness Very gentle.[18]Gentle.[18]Generally gentle, but shear stress can be a concern for sensitive molecules.[13]

Q4: What Molecular Weight Cut-Off (MWCO) should I use for dialysis or TFF?

A general rule is to select a membrane with an MWCO that is at least 10 to 20 times smaller than the molecular weight of your target molecule to ensure its retention, while allowing the much smaller this compound (MW ~655 Da) to pass through. For optimal retention of the target molecule, an MWCO that is 3 to 6 times smaller than the molecular weight of the molecule to be retained is recommended.[13][15]

Target Molecule SizeRecommended MWCO
10 - 30 kDa2 - 3.5 kDa
30 - 100 kDa3.5 - 10 kDa
>100 kDa10 - 30 kDa

Q5: What type of resin should I use for Size Exclusion Chromatography (SEC)?

For the removal of a small molecule like this compound from a protein, a desalting-grade SEC resin is appropriate. These resins have a small pore size that excludes the larger protein, allowing it to pass through the column quickly (in the void volume), while the smaller dye molecule enters the pores and is retarded, eluting later. Resins like Sephadex G-25 are commonly used for this purpose.[1]

Troubleshooting Guides

Dialysis
ProblemPossible CauseSolution
Low protein recovery - Protein precipitated on the membrane.- Non-specific binding to the dialysis tubing.- Sample loss during handling.- Ensure the buffer composition is optimal for protein solubility.- Use a high-quality, low-binding dialysis membrane.- Handle the sample carefully to minimize loss.
Incomplete removal of unconjugated dye - Insufficient dialysis time.- Insufficient volume of dialysis buffer.- Inadequate stirring of the buffer.- Increase the dialysis time and perform multiple buffer changes.[8]- Use a buffer volume that is at least 200-500 times the sample volume.[8]- Ensure gentle but constant stirring of the dialysis buffer.
Sample volume increased significantly - Osmotic pressure difference between the sample and the dialysis buffer.- Ensure the buffer composition inside and outside the dialysis bag is similar, especially in terms of salt concentration.
Size Exclusion Chromatography (SEC)
ProblemPossible CauseSolution
Poor separation of protein and dye - Inappropriate resin choice.- Column is overloaded.- Flow rate is too high.- Use a desalting resin with an appropriate exclusion limit for your protein.- Do not exceed the recommended sample volume for the column (typically 10-30% of the column volume for desalting).- Reduce the flow rate to allow for better separation.
Low protein recovery - Non-specific binding of the protein to the resin.- Protein precipitation on the column.- Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to reduce ionic interactions.- Ensure the buffer conditions maintain protein solubility. Filter the sample before loading to remove any precipitates.
Protein peak is broad - Poor column packing.- Sample is too viscous.- Use a pre-packed column or ensure the column is packed evenly.- Dilute the sample if it is too concentrated.
Tangential Flow Filtration (TFF)
ProblemPossible CauseSolution
Low protein recovery - Protein is passing through the membrane.- Protein is binding to the membrane.- Use a membrane with a smaller MWCO (3-6 times smaller than your protein's MW).[13][15]- Choose a membrane material with low protein binding (e.g., regenerated cellulose).
Slow filtration rate - Membrane fouling.- Transmembrane pressure (TMP) is too high.- Optimize the cross-flow rate to minimize fouling.- Reduce the TMP to prevent excessive compaction of molecules on the membrane surface.
Incomplete dye removal - Insufficient diafiltration volumes.- Perform more diafiltration volumes (typically 5-10 volumes are sufficient for >99.5% removal).

Experimental Protocols

Protocol 1: Removal of Unconjugated Dye by Dialysis
  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa for a 30 kDa protein). Cut the desired length of tubing and hydrate (B1144303) it in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Load the protein-dye conjugate solution into the tubing, leaving some space at the top. Secure the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C. Stir the buffer gently with a magnetic stir bar.[19]

  • Buffer Exchange: Dialyze for 2-4 hours. Discard the buffer and replace it with fresh dialysis buffer. Repeat this step at least two more times. For optimal removal, the final dialysis can be performed overnight.[8]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Cut open one end and transfer the purified protein conjugate to a clean tube.

Protocol 2: Removal of Unconjugated Dye by Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: If using a gravity-flow column, remove the storage buffer and wash the column with 3-5 column volumes of the desired buffer. For spin columns, follow the manufacturer's protocol for equilibration.

  • Sample Preparation: Centrifuge the protein-dye conjugate solution at 10,000 x g for 10 minutes to remove any precipitates.

  • Sample Loading: Allow the equilibration buffer to drain from the top of the resin bed. Carefully load the sample onto the center of the resin bed. Do not disturb the resin.

  • Elution:

    • Gravity-flow: As the sample enters the resin, add the elution buffer to the top of the column. Start collecting fractions. The purified protein will elute first in the void volume, followed by the smaller unconjugated dye.

    • Spin column: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The purified protein will be in the eluate.

  • Fraction Analysis: Monitor the fractions for protein (e.g., by measuring absorbance at 280 nm) and the dye (by visual inspection or measuring absorbance at ~494 nm). Pool the fractions containing the purified conjugate.

Protocol 3: Removal of Unconjugated Dye by Tangential Flow Filtration (TFF)
  • System Preparation: Install a TFF membrane with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein). Flush the system with water and then with the diafiltration buffer to remove any preservatives and to wet the membrane.

  • Sample Concentration (Optional): If the sample is dilute, concentrate it by recirculating the retentate while allowing the permeate to be discarded.

  • Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant volume in the retentate. Continue this process for 5-10 diavolumes to wash out the unconjugated dye.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified and concentrated protein conjugate from the system.

  • Cleaning: Clean the TFF system and membrane according to the manufacturer's instructions.

Visualizing the Workflows

Dialysis_Workflow start Conjugated Protein + Free Dye prep Prepare Dialysis Membrane (Hydrate) start->prep 1 load Load Sample into Dialysis Bag prep->load 2 dialyze Dialyze against Large Volume of Buffer (with stirring) load->dialyze 3 exchange Change Buffer (Repeat 2-3x) dialyze->exchange 4 exchange->dialyze recover Recover Purified Conjugate exchange->recover 5 end Purified Conjugate recover->end

Diagram 1: Dialysis workflow for removing unconjugated dye.

SEC_Workflow start Conjugated Protein + Free Dye equilibrate Equilibrate SEC Column start->equilibrate 1 load Load Sample onto Column equilibrate->load 2 elute Elute with Buffer load->elute 3 collect Collect Fractions elute->collect 4 analyze Analyze Fractions (A280 & A494) collect->analyze 5 pool Pool Fractions with Conjugate analyze->pool 6 end Purified Conjugate pool->end

Diagram 2: Size Exclusion Chromatography workflow for dye removal.

TFF_Workflow start Conjugated Protein + Free Dye setup Setup TFF System & Equilibrate start->setup 1 diafilter Diafiltration (5-10 Diavolumes) setup->diafilter 2 concentrate Concentrate Sample (Optional) diafilter->concentrate 3 recover Recover Purified Conjugate concentrate->recover 4 end Purified Conjugate recover->end

Diagram 3: Tangential Flow Filtration workflow for dye removal.

Decision_Tree q1 What is your primary goal? ans1_gentle Gentle purification of a small sample q1->ans1_gentle Gentleness ans1_scalable Scalable and fast purification q1->ans1_scalable Scalability/Speed ans1_high_res High-resolution 'polishing' step q1->ans1_high_res Resolution q2 What is your sample volume? q3 Is speed a critical factor? q2->q3 Small (<100 mL) tff Tangential Flow Filtration q2->tff Large (>100 mL) dialysis Dialysis q3->dialysis No sec Size Exclusion Chromatography q3->sec Yes ans1_gentle->dialysis ans1_scalable->q2 ans1_high_res->sec

Diagram 4: Decision tree for selecting a purification method.

References

Technical Support Center: Troubleshooting Fluorescein-PEG4-Acid Conjugate Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing non-specific binding issues encountered with Fluorescein-PEG4-Acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound conjugates?

Non-specific binding is the attachment of a conjugate to surfaces or molecules other than its intended target.[1] This can lead to high background signals, reduced sensitivity, and false-positive results in assays.[1] While the PEG4 spacer in this compound is hydrophilic and designed to reduce non-specific interactions, the fluorescein (B123965) dye itself can be hydrophobic and carry a charge, contributing to unwanted binding.[2][3]

Q2: What are the primary causes of non-specific binding of my this compound conjugate?

Several factors can contribute to non-specific binding:

  • Hydrophobic and Ionic Interactions: The aromatic structure of fluorescein can lead to hydrophobic interactions with surfaces and other proteins.[2] Additionally, the charge of the dye can cause electrostatic attraction to oppositely charged molecules or surfaces.[4][5]

  • Inadequate Blocking: If the surfaces in your assay (e.g., microplate wells, membranes) are not sufficiently coated with a blocking agent, the conjugate can bind to these unoccupied sites.[1][6]

  • High Conjugate Concentration: Using an excessively high concentration of the this compound conjugate increases the likelihood of low-affinity, non-specific interactions.[1]

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound conjugates, leading to high background.[7][8]

  • Sample Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the assay and cause non-specific binding.[7]

Q3: How does the PEG4 spacer help in reducing non-specific binding?

The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and creates a hydration layer on the surface of the conjugate.[9][10] This layer acts as a physical barrier, sterically hindering the close approach of the conjugate to other surfaces and thereby reducing non-specific protein adsorption.[11][12] Longer PEG chains can be more effective at shielding surface charges and reducing non-specific binding.[13]

Q4: Can the charge of the fluorescein dye affect non-specific binding?

Yes, the charge of the fluorescent label can significantly influence binding behavior.[4] Depending on the pH of the buffer and the isoelectric point of the proteins and surfaces involved, electrostatic interactions between the charged dye and the surrounding environment can either enhance or weaken non-specific binding.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of this compound conjugates.

Issue: High Background Signal in an Assay (e.g., ELISA, Flow Cytometry, Fluorescence Microscopy)
Potential Cause Recommended Solution
Inadequate Blocking Optimize your blocking buffer. Experiment with different blocking agents, concentrations, and incubation times. See the "Blocking Buffer Optimization" protocol below. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercial blocking buffers.[1][14]
Suboptimal Conjugate Concentration Titrate your this compound conjugate to determine the optimal concentration that provides a high specific signal with low background.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5).[7] Increase the volume of wash buffer and ensure complete aspiration between washes.[7] Consider adding a short soaking step (30-60 seconds) during each wash.[7] The wash buffer should ideally contain a non-ionic detergent like Tween-20 (0.05-0.1%).[7][8]
Hydrophobic Interactions Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to your blocking and wash buffers to disrupt hydrophobic interactions.[1][8]
Ionic Interactions Adjust the salt concentration of your buffers. Increasing the ionic strength can help to disrupt electrostatic interactions.[8]
Cross-Reactivity If the conjugate is attached to an antibody, the antibody itself may be cross-reacting with other molecules in the sample. Run a control with an isotype-matched antibody conjugated with this compound. Consider using cross-adsorbed secondary antibodies if applicable.[15]
Sample Matrix Effects Dilute your sample in an appropriate sample diluent. This can reduce the concentration of interfering substances.[7]

Quantitative Data Summary

The optimal concentrations and conditions for blocking agents can vary depending on the specific application. The following table provides common starting ranges.

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA) 1-5% (w/v)A common and effective blocking agent. Ensure it is free of contaminating IgGs if you are using antibodies.[5][14]
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and effective, but not recommended for assays involving avidin-biotin systems or phospho-specific antibodies.[14]
Casein 0.5-2% (w/v)A purified milk protein that can be a good alternative to non-fat dry milk.[14]
Normal Serum 1-10% (v/v)Use serum from the same species as the host of the secondary antibody to block non-specific binding to Fc receptors.[15]
Commercial Blocking Buffers Varies by manufacturerOften contain a proprietary mix of proteins and/or synthetic polymers designed for low background and high signal-to-noise ratios.
Tween-20 0.05-0.1% (v/v)A non-ionic detergent added to blocking and wash buffers to reduce hydrophobic interactions.[7][8]

Experimental Protocols

Protocol 1: General Staining Protocol with Minimized Non-Specific Binding

This protocol provides a general workflow for a typical immunofluorescence experiment, highlighting steps to reduce non-specific binding.

  • Preparation: Prepare all buffers and solutions. Ensure the this compound conjugate is properly dissolved and stored.

  • Sample Preparation: Prepare your cells or tissue sections on a suitable substrate (e.g., glass slides, microplate).

  • Fixation and Permeabilization (if required): Fix and permeabilize the sample as required by your experimental protocol.

  • Blocking:

    • Wash the sample briefly with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) for at least 1 hour at room temperature.

  • Primary Antibody Incubation (if applicable):

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the sample with the primary antibody for the recommended time and temperature.

  • Washing:

    • Wash the sample three to five times with wash buffer, with a 5-minute incubation for each wash.

  • This compound Conjugate Incubation:

    • Dilute the this compound conjugate to its optimal concentration in the blocking buffer.

    • Incubate the sample with the conjugate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Repeat the washing steps from step 6.

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission max ~494/517 nm).[16]

Protocol 2: Optimization of Blocking Buffer
  • Prepare a variety of blocking buffers: Prepare solutions of different blocking agents (e.g., 1%, 3%, and 5% BSA; 1%, 3%, and 5% non-fat dry milk; a commercial blocker) in your assay buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Set up your assay: Prepare your samples as you normally would.

  • Apply blocking buffers: To different sets of samples, apply each of the prepared blocking buffers and incubate for at least 1 hour at room temperature.

  • Continue with your standard protocol: Proceed with the incubation of your this compound conjugate and subsequent washing steps.

  • Include controls: Be sure to include a negative control (no conjugate) for each blocking condition to assess the background signal.

  • Analyze the results: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will be the one that provides the highest specific signal and the lowest background.

Visualizations

cluster_0 Troubleshooting Workflow for Non-Specific Binding start High Background Signal Observed q1 Is the conjugate concentration optimized? start->q1 a1_yes Titrate Conjugate Concentration q1->a1_yes No q2 Is the blocking step adequate? q1->q2 Yes a1_yes->q2 a2_yes Optimize Blocking Buffer (Agent, Concentration, Time) q2->a2_yes No q3 Are the washing steps sufficient? q2->q3 Yes a2_yes->q3 a3_yes Increase Wash Steps (Number, Volume, Soaking Time) q3->a3_yes No q4 Are hydrophobic/ionic interactions suspected? q3->q4 Yes a3_yes->q4 a4_yes Modify Buffers (Add Detergent, Adjust Salt) q4->a4_yes Yes end Problem Resolved q4->end No a4_yes->end

Caption: Troubleshooting workflow for addressing high background signals.

cluster_0 Mechanism of Non-Specific Binding and Mitigation cluster_1 Unblocked Surface cluster_2 Blocked Surface cluster_3 Effect of PEGylation conjugate1 This compound Conjugate surface1 Assay Surface (Hydrophobic/Charged) conjugate1->surface1 Non-Specific Binding (Hydrophobic/Ionic) conjugate2 This compound Conjugate surface2 Assay Surface conjugate2->surface2 Binding Prevented blocker Blocking Agent (e.g., BSA) blocker->surface2 Blocks non-specific sites peg_conjugate This compound (Hydration Layer) surface3 Assay Surface peg_conjugate->surface3 Steric Hindrance

Caption: Mitigation of non-specific binding by blocking agents and PEGylation.

References

Optimizing dye-to-protein ratio for Fluorescein-PEG4-Acid labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescein-PEG4-Acid and its amine-reactive derivatives (e.g., NHS esters) for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for the labeling reaction?

The ideal molar ratio of dye to protein in the initial reaction mixture is highly dependent on the protein itself and the desired outcome. A common starting point is a 10:1 to 20:1 molar excess of the dye.[1][2] However, this should be empirically determined by testing several ratios (e.g., 3:1, 10:1, 30:1) on a small scale to find the optimal balance between labeling efficiency and protein function.[1][3]

Q2: What is the target Degree of Labeling (DOL) for the final conjugate?

The Degree of Labeling (DOL), or F/P ratio, represents the average number of dye molecules conjugated to each protein molecule.[3][4]

  • General Proteins: A DOL between 0.5 and 1.0 is often ideal.[4]

  • Antibodies: The optimal DOL is typically higher, often in the range of 2 to 10.[5] A DOL below 0.5 may result in a low signal-to-noise ratio.[4] A DOL that is too high can lead to fluorescence quenching and may compromise the biological activity of the protein.[3][4][6]

Q3: How do I calculate the Degree of Labeling (DOL)?

The DOL is calculated using absorbance measurements of the purified conjugate.[3] You will need a UV/Vis spectrophotometer and the following values:

  • Absorbance of the conjugate at 280 nm (A₂₈₀).

  • Absorbance of the conjugate at the dye's maximum absorbance wavelength (Aₘₐₓ), which for fluorescein (B123965) is ~494 nm.[7]

  • The molar extinction coefficient of the protein at 280 nm (ε_protein).

  • The molar extinction coefficient of the dye at its Aₘₐₓ (ε_dye for Fluorescein is ~70,000 M⁻¹cm⁻¹).[8]

  • A Correction Factor (CF) to account for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / Aₘₐₓ of dye).

The formulas are as follows:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein[9]

  • Dye Concentration (M) = Aₘₐₓ / ε_dye

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Q4: What are the optimal reaction conditions (pH, buffer)?

The reaction between an amine-reactive dye (like an NHS ester) and primary amines on a protein is strongly pH-dependent.[10][11]

  • Optimal pH: The reaction should be performed at a pH of 8.3-8.5.[10][12][13] Below this range, the primary amines are protonated and less reactive.[14] Above this range, the NHS ester is prone to rapid hydrolysis, which deactivates the dye.[14]

  • Recommended Buffers: Use amine-free buffers such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[10][13]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.[10][12][15]

Q5: How should I prepare the dye and protein for the reaction?

  • Protein Preparation: The protein must be purified and dissolved in the correct amine-free reaction buffer (see Q4).[16] If the protein is in an incompatible buffer like Tris, it must be exchanged via dialysis or gel filtration before labeling.[17] Protein concentration should ideally be between 1-10 mg/mL.[13]

  • Dye Preparation: Amine-reactive dyes are often moisture-sensitive.[15] Allow the vial to equilibrate to room temperature before opening. Dissolve the dye in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][12]

Q6: How do I purify the labeled protein conjugate?

It is critical to remove all non-conjugated dye after the reaction for accurate DOL determination and to prevent interference in downstream applications.[3][18] The most common purification method is size-exclusion chromatography (e.g., a gel filtration desalting column like Sephadex G-25), which effectively separates the larger labeled protein from the smaller, free dye molecules.[2][3][12] Dialysis can also be used.[18]

Q7: How should I store the final fluorescently-labeled protein?

  • Short-Term Storage (days to weeks): Store protected from light at 4°C.[15][17]

  • Long-Term Storage (months): For concentrations greater than 1 mg/mL, store in single-use aliquots at -20°C. For concentrations less than 1 mg/mL, add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL before freezing.[15][16]

  • Important: Always protect the conjugate from light to prevent photobleaching. Avoid repeated freeze-thaw cycles.[15][16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low DOL 1. Incorrect pH: Reaction pH was too low (<8.0), leaving primary amines protonated and unreactive.[10][19]1. Ensure the reaction buffer is at pH 8.3-8.5. Use a freshly prepared buffer.[10][13]
2. Hydrolyzed Dye: The amine-reactive dye was exposed to moisture or was in an aqueous solution for too long before reacting with the protein.[10][15]2. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Equilibrate the dye vial to room temperature before opening.[10][15]
3. Competing Nucleophiles: The protein buffer contained primary amines (e.g., Tris, glycine).[12][13]3. Exchange the protein into an amine-free buffer (e.g., PBS, sodium bicarbonate) before labeling.[17]
Little or No Fluorescence Signal 1. Over-labeling (Self-Quenching): The DOL is too high, causing dye molecules to quench each other's fluorescence.[3][6][20]1. Calculate the DOL. If it is too high, reduce the molar excess of dye in the labeling reaction and re-optimize.[6]
2. Low DOL: The labeling reaction was inefficient (see above).2. Troubleshoot the labeling reaction to increase the DOL into the optimal range (0.5-1.0 for most proteins, 2-10 for antibodies).[4][5]
3. Acidic pH: Fluorescein fluorescence is quenched at acidic pH.[19][21]3. Ensure the final buffer for measurement and application is at a neutral or slightly basic pH (>7.0).
4. Protein Denaturation: The protein may have unfolded, creating a local environment that quenches the dye.[6]4. Handle the protein gently, avoid harsh conditions, and check for protein aggregation.
Protein Precipitation During/After Labeling 1. High Dye-to-Protein Ratio: Over-labeling can decrease the solubility of the protein conjugate.[1][3]1. Reduce the molar excess of dye used in the labeling reaction.[6]
2. Solvent Concentration: Too much organic solvent (DMSO/DMF) was added to the protein solution.2. Keep the volume of added dye solution to a minimum, typically less than 10% of the total reaction volume.[13]
3. Change in pI: Labeling primary amines neutralizes positive charges, altering the protein's isoelectric point (pI). If the reaction buffer pH is close to the new pI, the protein may precipitate.[2]3. Adjust the pH of the reaction buffer slightly, or perform the reaction at a lower protein concentration.
Loss of Protein Biological Activity 1. Labeling of Critical Residues: A dye molecule has attached to a primary amine (e.g., lysine) within the protein's active site or binding interface.[6]1. Reduce the molar excess of dye in the labeling reaction to achieve a lower DOL. This statistically reduces the chance of modifying a critical residue.[6]
2. Conformational Changes: The attached dye may be causing steric hindrance or inducing a change in the protein's structure.2. Consider using a dye with a longer spacer arm to distance the fluorophore from the protein backbone. The PEG4 spacer in the specified dye is designed to help with this.[7][22]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Protein
  • Prepare Protein: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 2-5 mg/mL. Ensure no amine-containing substances are present.[10][13]

  • Prepare Dye: Allow the vial of Fluorescein-PEG4-NHS ester to warm to room temperature. Dissolve it in anhydrous DMSO to create a 10 mg/mL stock solution.[10]

  • Calculate Reactant Volumes: Determine the volumes of protein and dye solution needed to achieve the desired molar excess of dye (e.g., 10-fold molar excess).

  • Reaction: Add the calculated volume of dye solution to the protein solution while gently vortexing.[12]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[15] For some proteins, incubation overnight on ice may also be effective.[11][12]

Protocol 2: Purification of Labeled Protein via Gel Filtration
  • Prepare Column: Equilibrate a desalting column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS), pH 7.2.

  • Load Sample: Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.

  • Elute: Begin eluting the sample from the column with PBS.

  • Collect Fractions: The labeled protein will travel faster through the column than the smaller, unconjugated dye molecules. Collect the first colored, fluorescent band that elutes. The second, slower-moving band is the free dye and should be discarded.[16]

  • Measure Absorbance: Use the collected protein fraction to determine the protein concentration and DOL as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Combine & Incubate (1 hr, RT, Dark) prep_protein->reaction prep_dye Prepare Dye in Anhydrous DMSO prep_dye->reaction purify Gel Filtration (e.g., G-25) reaction->purify collect Collect Labeled Protein Fraction purify->collect analyze Calculate DOL (A280 / A494) collect->analyze storage Store Conjugate (4°C or -20°C, Dark) analyze->storage

Caption: General workflow for protein labeling, purification, and analysis.

troubleshooting_workflow start Low or No Fluorescence Signal check_dol Calculate DOL start->check_dol dol_high DOL is Too High (> Optimal Range) check_dol->dol_high High dol_low DOL is Too Low (< 0.5) check_dol->dol_low Low dol_ok DOL is Optimal check_dol->dol_ok OK action_high Reduce Dye:Protein Ratio in Reaction dol_high->action_high action_low Troubleshoot Labeling: - Check pH (8.3-8.5) - Use Fresh Dye - Use Amine-Free Buffer dol_low->action_low action_ok Check Measurement Buffer pH (Ensure > 7.0 for Fluorescein) dol_ok->action_ok

Caption: Decision tree for troubleshooting low fluorescence signals.

Caption: Amine-reactive labeling reaction forming a stable amide bond.

References

Solving solubility issues with Fluorescein-PEG4-Acid conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein-PEG4-Acid conjugates. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG linker important?

A1: this compound is a fluorescent labeling reagent that combines the fluorescein (B123965) fluorophore with a four-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. The hydrophilic PEG spacer is crucial as it is designed to increase the conjugate's solubility in aqueous media and reduce steric hindrance during conjugation to other molecules.[1][2][3][4] The terminal carboxylic acid allows for the covalent attachment to primary amine groups on proteins, peptides, and other biomolecules.[1][2][4]

Q2: In which solvents is this compound soluble?

A2: this compound is listed as soluble in water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2][3] However, achieving high concentrations in aqueous buffers can be challenging and may require specific preparation techniques.

Q3: Why is my this compound conjugate difficult to dissolve in aqueous buffers?

A3: Several factors can contribute to poor solubility in aqueous solutions. The solubility of fluorescein derivatives is highly pH-dependent, with significantly better solubility and fluorescence in basic conditions (pH > 7).[5] In acidic or neutral buffers, the molecule is more prone to aggregation and precipitation. Additionally, high concentrations of the conjugate can lead to aggregation.

Q4: What is the optimal pH for working with this compound in aqueous solutions?

A4: For optimal solubility and fluorescence, it is recommended to work with this compound in slightly basic buffers, typically in the pH range of 7.5 to 8.5.[6] The fluorescence intensity of fluorescein is known to increase in the physiological pH range of 6-7.4 and is very high under basic conditions.[7][8]

Q5: How should I store this compound?

A5: It is recommended to store the solid compound at -20°C, protected from light and moisture.[1][2][3] If you prepare a stock solution in an organic solvent like DMSO or DMF, it should also be stored at -20°C.[9] To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[10] For aqueous solutions, it is generally not recommended to store them for more than one day.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound conjugates.

Issue 1: The conjugate powder does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
Possible Cause Recommended Solution
Incorrect pH of the buffer The carboxyl group on the fluorescein moiety is less soluble at neutral or acidic pH. Increase the pH of your buffer to a range of 7.5-8.5. A 50mM sodium borate (B1201080) or 100mM carbonate/bicarbonate buffer can be effective.[10]
Low solubility in aqueous buffers directly It is often more effective to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute it into your aqueous buffer.[11][12]
Concentration is too high High concentrations can lead to aggregation and precipitation. Try preparing a more dilute solution.
Issue 2: After dissolving in an organic solvent and diluting into an aqueous buffer, the solution becomes cloudy or a precipitate forms.
Possible Cause Recommended Solution
Aggregation upon solvent change This is a common issue when diluting a concentrated organic stock into an aqueous buffer. To mitigate this, add the organic stock solution dropwise to the vigorously vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations that can trigger precipitation.
Final concentration is still too high for the aqueous buffer Even with the use of an organic stock, the final concentration in the aqueous buffer may exceed its solubility limit. Try further diluting the solution.
Buffer pH is not optimal Ensure the pH of the final aqueous solution is in the recommended basic range (pH 7.5-8.5) to maintain the solubility of the fluorescein moiety.
Issue 3: The fluorescence signal of my conjugate is weak or absent.
Possible Cause Recommended Solution
pH-dependent fluorescence The fluorescence of fluorescein is highly pH-dependent and is significantly quenched in acidic environments. Confirm that the pH of your final solution is in the optimal range for fluorescence (typically pH > 7).[5]
Aggregation-caused quenching Aggregation of fluorophores can lead to self-quenching, which reduces the overall fluorescence signal.[6][13] Ensure the conjugate is fully dissolved and not aggregated. You can try diluting the sample to see if the fluorescence intensity per mole increases.
Photobleaching Fluorescein is susceptible to photobleaching (light-induced degradation). Minimize exposure of your sample to light. Store solutions in the dark and use appropriate filters and minimal exposure times during fluorescence measurements.
Incorrect excitation/emission wavelengths Ensure your instrument is set to the correct excitation and emission maxima for fluorescein, which are approximately 494 nm and 517 nm, respectively.[1][2][3]

Data Presentation

Solvent Approximate Solubility of Carboxyfluorescein Notes
DMSO ~58.33 mg/mL[7]Sonication may be required for complete dissolution.
DMF ~1 mg/mL[14]A common solvent for preparing stock solutions.
Ethanol ~5 mg/mL[11][14]Can be used to prepare a stock solution before dilution into aqueous buffers.
Ethanol:PBS (pH 7.2) (1:1) ~0.5 mg/mL[11][14]Demonstrates the limited solubility in neutral aqueous solutions, even with a co-solvent.
Water Sparingly soluble[11]Solubility is highly dependent on pH.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 654.69 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh out a precise amount of the powder (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 654.69 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 152.7 µL

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

  • Store the stock solution in aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the preparation of a 100 µM working solution of this compound in a basic buffer.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • 50 mM Sodium Borate buffer, pH 8.5

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the desired volume of the working solution. For example, to prepare 1 mL of a 100 µM solution:

    • Use the dilution equation: M1V1 = M2V2

    • (10,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = 10 µL

  • Add 990 µL of the 50 mM Sodium Borate buffer (pH 8.5) to a microcentrifuge tube.

  • While vigorously vortexing the buffer, slowly add 10 µL of the 10 mM this compound stock solution dropwise.

  • Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Use the freshly prepared working solution for your experiment. It is recommended to use this solution within the same day.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_initial_dissolution Initial Dissolution cluster_aqueous_troubleshooting Aqueous Buffer Troubleshooting cluster_dilution_troubleshooting Dilution Troubleshooting cluster_fluorescence_troubleshooting Fluorescence Signal Issues cluster_solution Solution start Solubility Issue with This compound dissolution_method How are you dissolving the conjugate? start->dissolution_method direct_aqueous Directly in Aqueous Buffer dissolution_method->direct_aqueous Directly organic_stock Organic Stock (DMSO/DMF) dissolution_method->organic_stock Stock First check_ph Is the buffer pH > 7.5? direct_aqueous->check_ph precipitation Precipitate forms upon dilution into aqueous buffer? organic_stock->precipitation adjust_ph Adjust buffer pH to 7.5-8.5 (e.g., Borate buffer) check_ph->adjust_ph No check_ph->precipitation Yes use_organic_stock Prepare a stock solution in DMSO/DMF first (See Protocol 1) adjust_ph->use_organic_stock slow_addition Add organic stock dropwise to vigorously vortexing buffer precipitation->slow_addition Yes weak_signal Weak or no fluorescence? precipitation->weak_signal No, but... check_final_conc Is the final concentration too high? slow_addition->check_final_conc dilute_further Prepare a more dilute working solution check_final_conc->dilute_further dilute_further->weak_signal verify_ph Verify final solution pH is > 7 weak_signal->verify_ph Yes success Successful Dissolution and Experimentation weak_signal->success No check_aggregation Check for aggregation (e.g., by DLS or dilution test) verify_ph->check_aggregation protect_from_light Minimize light exposure check_aggregation->protect_from_light protect_from_light->success

Caption: A troubleshooting workflow for resolving solubility and fluorescence issues.

ExperimentalWorkflow cluster_preparation Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock Solution in anhydrous DMSO (See Protocol 1) activate_acid 3. Activate Carboxylic Acid (e.g., with EDC/NHS) prep_stock->activate_acid prep_buffer 2. Prepare Aqueous Buffer (e.g., 50 mM Borate, pH 8.5) prep_buffer->activate_acid add_amine 4. Add Amine-Containing Molecule (Protein, Peptide, etc.) activate_acid->add_amine incubate 5. Incubate to form Amide Bond add_amine->incubate purify 6. Purify Conjugate (e.g., Dialysis or Size-Exclusion Chromatography) incubate->purify analyze 7. Characterize Conjugate (e.g., UV-Vis for DoL, Fluorescence Spectroscopy) purify->analyze

Caption: A general experimental workflow for using this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Fluorescein-PEG4-Acid vs. Alexa Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. For applications requiring green fluorescence, researchers often choose between classic dyes like fluorescein (B123965) and modern alternatives such as the Alexa Fluor family. This guide provides an objective comparison between Fluorescein-PEG4-Acid and Alexa Fluor 488, offering researchers the data needed to make an informed decision for their specific experimental needs.

This compound is a derivative of the traditional fluorescein molecule, modified with a polyethylene (B3416737) glycol (PEG) linker. This PEG4 spacer is designed to increase aqueous solubility and minimize steric hindrance when conjugating the dye to biomolecules. Alexa Fluor 488 is a sulfonated rhodamine derivative, a structural modification engineered to overcome the inherent limitations of fluorescein.[1] Both are spectrally similar and compatible with standard 488 nm laser lines and FITC filter sets.[2]

Quantitative Performance: A Side-by-Side Analysis

The performance of a fluorophore is defined by key photophysical parameters. Alexa Fluor 488 demonstrates significant advantages in brightness and stability, which are critical for demanding applications.

PropertyThis compoundAlexa Fluor 488Advantage
Excitation Max (nm) ~494[3][4]~495[5][6]Comparable
Emission Max (nm) ~517[3][4]~519[5][6]Comparable
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000 (unmodified fluorescein)~73,000[1][6]Comparable
Quantum Yield (QY) ~0.95 (unmodified fluorescein, neutral pH)[7]0.92[1][8][9]Comparable
Brightness (Ext. Coeff. x QY) HighVery High Alexa Fluor 488
Photostability Low (susceptible to rapid photobleaching)[7][10]High Alexa Fluor 488
pH Sensitivity High (fluorescence significantly decreases in acidic pH)[5][7]Low (stable fluorescence from pH 4-10)[2][5]Alexa Fluor 488
Molecular Weight ( g/mol ) 654.69[3][11]~532.5 (free acid form)[12]This compound

Brightness is the product of the molar extinction coefficient and the quantum yield. While fluorescein's quantum yield is very high at optimal pH, Alexa Fluor 488's resistance to pH quenching and photobleaching results in a more reliably bright signal in typical experimental conditions.[5][13]

Key Qualitative Differences

Photostability: The most significant advantage of Alexa Fluor 488 is its enhanced photostability.[14] Under continuous illumination, fluorescein-based dyes photobleach rapidly, leading to signal loss during extended imaging sessions or time-lapse microscopy.[10] In one direct comparison, fluorescein's fluorescence dropped to 20% of its initial value after 30 seconds of illumination, while Alexa Fluor 488's signal remained stable.[10] This makes Alexa Fluor 488 the superior choice for techniques requiring prolonged light exposure, such as confocal microscopy and super-resolution imaging.

pH Sensitivity: Fluorescein's fluorescence is highly dependent on pH and is significantly quenched in acidic environments (pKa ~6.4).[5] This can be a major drawback for experiments involving acidic organelles like lysosomes or for protocols where precise pH control is difficult. Alexa Fluor 488 maintains consistent, bright fluorescence over a broad pH range of 4 to 10, ensuring more reliable and quantifiable results across different cellular compartments and buffer conditions.[5][15]

Experimental Workflow and Methodologies

A common application for both dyes is the covalent labeling of proteins, typically antibodies, for use in immunofluorescence staining. The terminal carboxylic acid group on this compound or the reactive esters of Alexa Fluor 488 can be used to form stable amide bonds with primary amines on the target protein.

G cluster_0 Phase 1: Antibody Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Immunofluorescence Staining A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 8.0-8.5) B 2. Dissolve Dye in Anhydrous DMSO C 3. Add Dye to Antibody (Molar Ratio 5:1 to 10:1) D 4. Incubate 1-2 hours (Room Temp, Dark) E 5. Purify Conjugate (Size Exclusion Chromatography or Dialysis) D->E F 6. Fix and Permeabilize Cells/Tissue E->F G 7. Block Non-Specific Sites H 8. Incubate with Labeled Antibody I 9. Wash and Mount J 10. Image Sample (e.g., Confocal Microscopy) G start Choosing a Green Fluorophore q1 Is the experiment sensitive to photobleaching or pH changes? (e.g., long imaging, acidic organelles) start->q1 af488 Alexa Fluor 488 q1->af488 Yes fl This compound q1->fl No af488_desc • Superior Photostability • pH Insensitive • Higher Signal-to-Noise • Higher Cost af488->af488_desc fl_desc • Lower Cost • Prone to Photobleaching • pH Sensitive • Good for endpoint assays fl->fl_desc

References

A Researcher's Guide to Measuring Degree of Labeling with Fluorescein-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological assays. The Degree of Labeling (DOL), which defines the average number of dye molecules attached to a single protein or antibody, is a critical quality control parameter.[1][2][3][4] An optimal DOL is essential for generating reliable and reproducible data, as under-labeling can lead to weak signals, while over-labeling can cause self-quenching of the fluorophore and potential disruption of protein function.[1][2]

This guide provides a comprehensive comparison of measuring the DOL using Fluorescein-PEG4-Acid, offering detailed protocols, a performance comparison with common alternatives, and supporting experimental data to inform your selection of labeling reagents.

Principle of DOL Measurement

The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins, primarily due to the presence of tryptophan and tyrosine residues, exhibit maximum absorbance.

  • Dye's Maximum Absorbance (λ_max_): For fluorescein (B123965), this is approximately 494 nm.[5][6][7][8]

A critical consideration is that most fluorescent dyes also absorb light at 280 nm, which interferes with the accurate measurement of protein concentration. To overcome this, a correction factor (CF) is applied to the A280 reading to subtract the dye's contribution.[3][5]

The calculation involves two main steps:

  • Calculate the molar concentration of the protein.

  • Calculate the molar concentration of the dye.

  • Determine the molar ratio of dye to protein (the DOL).

The formula for calculating the DOL is as follows:

1. Corrected Protein Concentration (M):

Protein Conc. (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A_max_ is the absorbance of the conjugate at the dye's λ_max_ (~494 nm for Fluorescein).

  • CF is the Correction Factor (A₂₈₀ / A_max_ of the free dye). For FITC, this is ~0.35.[9][10]

  • ε_protein_ is the molar extinction coefficient of the protein in M⁻¹cm⁻¹ (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[11]

2. Degree of Labeling (DOL):

DOL = A_max_ / (ε_dye_ × Protein Conc. (M))

Where:

  • ε_dye_ is the molar extinction coefficient of the dye in M⁻¹cm⁻¹ (e.g., for FITC, ~75,000 M⁻¹cm⁻¹ at pH > 8).[9]

Comparison of Fluorescein with Alternative Dyes

While fluorescein is a widely used and cost-effective fluorescent label, several alternatives offer enhanced performance characteristics, particularly in demanding applications. The most common alternatives are the Alexa Fluor™ and Cyanine (Cy™) dye families. Alexa Fluor 488, in particular, is a direct spectral replacement for fluorescein, offering superior photostability and pH insensitivity.[12][13][14]

The following table summarizes the key performance indicators for Fluorescein (FITC) and two popular alternatives.

Parameter Fluorescein (FITC) Alexa Fluor™ 488 TRITC
Excitation Max (nm) ~495 nm[9]~493 nm[14]~555 nm[5]
Emission Max (nm) ~525 nm[9]~519 nm[14]~570 nm[5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~75,000[9]~73,000~65,000[5]
Quantum Yield (Φ) ~0.92[9]~0.92~0.20
A280 Correction Factor (CF) ~0.35[9][10]~0.11~0.34[5]
Photostability Moderate (Prone to photobleaching)[9][15]High[12][13][14]Moderate
pH Sensitivity High (Fluorescence decreases in acidic pH)[9]Low (Stable over a wide pH range)[14]Low
Brightness BrightVery Bright[12]Moderate

Experimental Protocols

This section provides a detailed protocol for labeling an IgG antibody with an amine-reactive fluorescent dye and calculating the DOL. This compound contains a terminal carboxylic acid which requires activation (e.g., with EDC/NHS) to react with primary amines. However, the most common method for labeling proteins is using an N-hydroxysuccinimide (NHS) ester of the dye. The following protocol describes this more standard workflow.

Protocol: Antibody Labeling with a Dye-NHS Ester

1. Reagent Preparation:

  • Antibody Solution: Prepare the antibody (e.g., IgG) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, at a concentration of 2-5 mg/mL.[16] Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.[17]

  • Dye Stock Solution: Allow the vial of dye-NHS ester to equilibrate to room temperature. Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.[16] Vortex briefly to ensure it is fully dissolved.

2. Labeling Reaction:

  • Calculate the volume of dye stock solution needed. A dye-to-protein molar ratio of 10:1 to 20:1 is a common starting point for optimization.

  • Add the calculated volume of dye stock solution to the antibody solution while gently stirring or vortexing.[18]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[18]

3. Purification of the Conjugate:

  • It is crucial to remove all non-reacted, free dye before measuring absorbance.[3][5][11]

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[16]

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with a suitable buffer (e.g., 1X PBS). The colored, labeled antibody will elute first, followed by the smaller, free dye molecules.[18]

  • Collect the purified protein conjugate fractions.

4. Measurement and Calculation:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λ_max_ (A_max_) using a spectrophotometer.

  • Use the formulas provided in the "Principle of DOL Measurement" section above to calculate the final Degree of Labeling. For antibodies, an optimal DOL typically falls between 2 and 10.[1][11]

Visualized Workflows and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the decision-making logic for selecting a fluorescent label.

G cluster_prep 1. Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification cluster_calc 4. Measurement & Calculation p1 Prepare Protein Solution (e.g., IgG in Bicarbonate Buffer) r1 Combine Protein and Dye (Incubate 1 hr, Room Temp, Dark) p1->r1 p2 Prepare Dye Stock (e.g., Fluorescein-NHS in DMSO) p2->r1 u1 Separate Conjugate from Free Dye (Size-Exclusion Chromatography) r1->u1 u2 Collect Purified Protein-Dye Conjugate u1->u2 c1 Measure Absorbance (A280 and A_max_) u2->c1 c2 Calculate Protein Concentration (with Correction Factor) c1->c2 c3 Calculate Degree of Labeling (DOL) c2->c3 G cluster_factors Key Selection Factors cluster_choices Label Choice start Start: Need to Select a Fluorescent Label f1 Application Type? (e.g., Microscopy, Flow Cytometry) start->f1 f2 Instrument Compatibility? (Lasers and Filters) start->f2 f3 Photostability Needs? (Long-term imaging vs. single read) start->f3 f4 Sample pH? (Physiological vs. Acidic) start->f4 f5 Budget? (Cost per reaction) start->f5 c1 Fluorescein / FITC f1->c1 c3 Other Dyes (Cy3, Cy5, etc.) f1->c3 f2->c1 f2->c3 c2 Alexa Fluor 488 f3->c2 High f4->c2 Variable f5->c1 Low

References

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a bioconjugate's therapeutic success. The length of the PEG chain is not merely a spacer but a dynamic modulator of a drug's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides a comprehensive comparative analysis of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The incorporation of PEG linkers, a process known as PEGylation, is a well-established strategy to enhance the therapeutic profile of molecules ranging from small-molecule drugs to large biologics like antibodies. The length of the PEG chain can profoundly influence solubility, stability, circulation half-life, immunogenicity, and ultimately, the efficacy and safety of the drug.[1][2]

Impact of PEG Linker Length on Physicochemical Properties

The length of a PEG linker directly impacts the hydrophilicity and hydrodynamic radius of the resulting conjugate. Longer PEG chains generally lead to increased water solubility, which is particularly advantageous for hydrophobic drug payloads, mitigating the risk of aggregation, especially in antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs).[1][2] Conversely, the impact on stability can be more complex. While longer linkers can enhance solubility, shorter linkers may offer greater stability by sterically shielding the payload within the structure of the carrier molecule, such as an antibody.[1]

Comparative Analysis of Pharmacokinetics

A primary driver for PEGylation is the extension of a drug's circulation half-life. Longer PEG chains increase the hydrodynamic size of the conjugate, which reduces renal clearance.[2] This prolonged circulation can lead to greater accumulation of the therapeutic agent in the target tissue, such as a tumor.[3] However, the relationship between PEG length and half-life is not always linear, and an optimal length may exist for a specific application.[1] For instance, one study found that a shorter PEG8 linker resulted in faster blood clearance compared to its non-PEGylated counterpart, which was beneficial for imaging applications.[1] In contrast, for therapeutic applications, longer PEG chains of 4kDa and 10kDa significantly improved the half-life of an affibody-based drug conjugate from 19.6 minutes (non-PEGylated) to substantially longer durations.[4]

Table 1: Effect of PEG Linker Length on Pharmacokinetic Parameters

Bioconjugate TypePEG Linker LengthHalf-life (t½)Key FindingsReference
Affibody-Drug ConjugateNo PEG19.6 minRapid clearance limits tumor accumulation.[4]
Affibody-Drug Conjugate4 kDa PEGSignificantly ImprovedPEGylation markedly prolongs circulation time.[4]
Affibody-Drug Conjugate10 kDa PEGSignificantly ImprovedLonger PEG chain further enhances half-life.[4]
Antibody-Drug Conjugate2 and 4 PEG unitsLower Plasma ExposureShorter linkers resulted in lower systemic exposure.[3]
Antibody-Drug Conjugate8, 12, and 24 PEG unitsHigher Plasma ExposureLonger linkers led to increased plasma and tumor exposures.[3]

Influence on In Vitro and In Vivo Efficacy

The length of the PEG linker can modulate the in vitro and in vivo efficacy of a bioconjugate. While longer PEG chains can improve pharmacokinetics and tumor accumulation, they may negatively impact in vitro cytotoxicity.[4] This is potentially due to steric hindrance, where a longer linker may impede the interaction of the payload with its target. For example, modification with 4 kDa and 10 kDa PEG chains reduced the in vitro cytotoxicity of an affibody-drug conjugate by approximately 6.5- and 22.5-fold, respectively.[4]

However, the improved pharmacokinetics associated with longer linkers often translates to superior in vivo efficacy. Studies have shown that ADCs with longer PEG linkers (8, 12, and 24 PEG units) resulted in a more significant reduction in tumor weight (75-85%) compared to those with shorter linkers (2 and 4 PEG units; 35-45% reduction).[3] Similarly, in folate-linked liposomal formulations, a longer PEG linker (10K) led to a greater than 40% reduction in tumor size compared to shorter linkers (2K or 5K).[5][6]

Table 2: Impact of PEG Linker Length on Therapeutic Efficacy

Bioconjugate SystemPEG Linker LengthIn Vitro CytotoxicityIn Vivo Tumor Growth InhibitionReference
Affibody-Drug Conjugate4 kDa PEGReduced 6.5-fold-[4]
Affibody-Drug Conjugate10 kDa PEGReduced 22.5-foldMost effective tumor growth inhibition[4]
Antibody-Drug Conjugate2 and 4 PEG units-35-45% reduction[3]
Antibody-Drug Conjugate8, 12, and 24 PEG units-75-85% reduction[3]
Folate-Linked Liposomes2K and 5K PEGNo significant difference-[5][6]
Folate-Linked Liposomes10K PEGNo significant difference>40% greater reduction[5][6]

Experimental Protocols

Accurate comparison of different PEG linker lengths relies on robust and standardized experimental methodologies.

Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in plasma by measuring the amount of intact conjugate or the release of the free payload over time.[1]

  • Incubation: Incubate the bioconjugate in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant for the concentration of the intact bioconjugate and/or released payload using a suitable analytical method such as LC-MS/MS.

In Vitro Cytotoxicity Assay

This assay measures the potency of the bioconjugate in killing target cancer cells.

  • Cell Culture: Culture target cancer cell lines in appropriate media.[2]

  • Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the bioconjugate that inhibits cell growth by 50%.

Characterization of PEGylated Proteins

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for characterizing PEGylated proteins.[7][8]

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size to assess the degree of PEGylation and detect aggregation.[9]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and can be used for peptide mapping to identify PEGylation sites.[7]

  • Mass Spectrometry (MS): Determines the precise molecular weight of the conjugate to confirm the number of attached PEG molecules. Techniques like MALDI-TOF and ESI-MS are commonly used.[10]

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate key concepts related to the comparative analysis of PEG linker lengths.

experimental_workflow Experimental Workflow for Evaluating PEG Linker Efficacy cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Bioconjugate Synthesis (Varying PEG Lengths) characterization Characterization (SEC-HPLC, RP-HPLC, MS) synthesis->characterization stability Plasma Stability Assay characterization->stability cytotoxicity In Vitro Cytotoxicity Assay characterization->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics stability->pk_pd efficacy In Vivo Efficacy Studies cytotoxicity->efficacy pk_pd->efficacy

Workflow for PEG linker evaluation.

signaling_pathway General Mechanism of Action for an ADC ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target_Interaction Intracellular Target Interaction Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

ADC mechanism of action.

Conclusion

The length of a PEG linker is a critical design parameter that must be empirically optimized for each specific bioconjugate. While longer PEG chains generally improve solubility and circulation half-life, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length will therefore represent a balance between these factors to achieve the desired therapeutic window. A systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new PEGylated therapeutic.[2]

References

A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based assays, particularly for applications requiring long-term imaging and quantitative analysis. This guide provides a comparative analysis of the photostability of Fluorescein-PEG4-Acid and other commonly used fluorescent dyes, supported by experimental data and detailed methodologies.

Fluorescein (B123965) and its derivatives have long been workhorses in biological research due to their bright green fluorescence and commercial availability. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light—can be a significant limitation. This guide compares the photostability of a PEGylated fluorescein derivative, this compound, with other popular dye families, including Alexa Fluor and Cyanine (B1664457) dyes, to aid in the selection of the most suitable probe for your experimental needs.

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified by several parameters, including the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a dye molecule will be destroyed per absorbed photon, with lower values indicating higher photostability. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Below is a summary of the photostability of common fluorescent dyes. It is important to note that these values can be highly dependent on the experimental conditions, such as illumination intensity, oxygen concentration, and the local chemical environment.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Xanthene Fluorescein (FITC)494518~0.92~10⁻⁵ - 10⁻⁴Low
This compound 494 517 ~0.92 Likely similar to or slightly better than FITC Low to Moderate
Alexa Fluor Alexa Fluor 4884945190.92[4]Significantly lower than FITCHigh [5]
Cyanine Cy3550570~0.24[6]ModerateModerate
Cy5649666~0.20 - 0.28[7][8]ModerateModerate

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring photostability and for a common application: antibody conjugation.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions of interest (e-g., this compound, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye in the desired buffer.

    • To immobilize the dye and prevent diffusion, you can prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).

    • For a more rigorous analysis, fit the decay curve to a single or double exponential decay function to obtain the decay constant, from which the half-life can be calculated (t1/2 = ln(2)/decay constant).

Protocol 2: Antibody Conjugation with this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye, such as this compound, to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS).

  • This compound with a reactive group (e.g., NHS ester).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • Dye Preparation:

    • Immediately before use, dissolve the reactive this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody will need to be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted dye.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled antibody, which will typically elute first.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~494 nm for fluorescein).

Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the comparison and use of fluorescent dyes.

Experimental_Workflow_for_Photostability_Measurement cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution (Standardized Concentration) Immobilization Immobilize Dye on Slide Dye_Solution->Immobilization Microscope_Setup Microscope Setup (Constant Illumination) Immobilization->Microscope_Setup Time_Lapse Acquire Time-Lapse Images Microscope_Setup->Time_Lapse Measure_Intensity Measure Fluorescence Intensity (ROI) Time_Lapse->Measure_Intensity Background_Correction Background Correction Measure_Intensity->Background_Correction Normalization Normalize to Initial Intensity Background_Correction->Normalization Plot_Decay Plot Intensity vs. Time Normalization->Plot_Decay Calculate_Half_Life Calculate Photobleaching Half-Life (t½) Plot_Decay->Calculate_Half_Life

Caption: Experimental workflow for determining the photobleaching half-life of a fluorescent dye.

Antibody_Conjugation_Workflow start Start Ab_Prep Antibody Preparation (Amine-free buffer) start->Ab_Prep Dye_Prep Reactive Dye Preparation (e.g., this compound-NHS) start->Dye_Prep Conjugation Conjugation Reaction (Dye + Antibody) Ab_Prep->Conjugation Dye_Prep->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization end End Characterization->end

Caption: Workflow for the conjugation of an amine-reactive fluorescent dye to an antibody.

References

A Comparative Guide to the Quantum Yield of Fluorescein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent probes, the selection of an appropriate fluorophore is paramount to experimental success. Fluorescein (B123965) and its derivatives are among the most widely used fluorescent reagents due to their high absorptivity, excellent fluorescence quantum yield, and good water solubility.[1] However, the quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly among different derivatives. This guide provides an objective comparison of the quantum yields of several common fluorescein derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φf) represents the ratio of photons emitted to photons absorbed by a fluorophore.[2] A higher quantum yield indicates a brighter fluorescent signal, which is often desirable in applications requiring high sensitivity. The quantum yields of various fluorescein derivatives are summarized in the table below. It is important to note that the quantum yield can be influenced by factors such as the solvent, pH, and the presence of substituents on the xanthene or phenyl rings of the fluorescein core structure.[3][4]

Fluorescein DerivativeAbbreviationQuantum Yield (Φf)Solvent/Conditions
Fluorescein0.92[5]0.01 M NaOH
Fluorescein0.95[6]0.1 M NaOH
Fluorescein0.79[7]Ethanol
Fluorescein Isothiocyanate (Isomer 1)FITC0.92Aqueous Buffer
5(6)-Fluorescein Isothiocyanate5(6)-FITC0.75 - 0.76PBS buffer[4]
5-Carboxyfluorescein5-FAM0.75[4]PBS buffer
6-Carboxyfluorescein6-FAM0.75[4]PBS buffer
Fluorescein DiacetateFDABecomes fluorescent upon hydrolysisNon-fluorescent until deacetylated
Fluorescein DilaurateBecomes fluorescent upon hydrolysisNon-fluorescent until hydrolyzed

Note: Fluorescein diacetate (FDA) and fluorescein dilaurate are non-fluorescent until their acetate (B1210297) or laurate groups are cleaved by intracellular esterases, respectively, to yield fluorescein.[8][9][10] Therefore, their quantum yield is that of the resulting fluorescein molecule under the specific intracellular environment.

The introduction of certain chemical groups can significantly alter the fluorescence properties. For instance, strong electron-withdrawing groups like nitro or strong electron-donating groups like amino can cause a substantial quenching of the fluorescence quantum yield.[4] In contrast, derivatives like carboxyfluorescein exhibit a quantum yield very similar to the parent fluorescein molecule, suggesting the extra carboxyl group has a minimal effect on the fluorescence efficiency.[6]

Experimental Protocol for Measuring Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield is the comparative (or relative) method.[11] This technique involves comparing the fluorescence intensity of a sample with an unknown quantum yield to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95)

  • Test sample (fluorescein derivative)

Procedure:

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent.

    • The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all measurements.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting linear plots for both the standard (Grad_ST) and the test sample (Grad_X).

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[12]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    • Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions (Known Φf) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Test Sample Solutions (Unknown Φf) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield (Φx) using Comparative Equation plot_data->calc_qy

Caption: Workflow for Relative Quantum Yield Measurement.

Application in a Signaling Pathway: Cell Viability Assessment

Fluorescein derivatives are instrumental in various biological assays. For instance, Fluorescein Diacetate (FDA) is a cell-permeant substrate used to assess cell viability. FDA itself is non-fluorescent but is hydrolyzed by intracellular esterases in viable cells to produce highly fluorescent fluorescein. This process is depicted in the signaling pathway diagram below.

G cluster_cell FDA Fluorescein Diacetate (FDA) (Non-fluorescent) Cell Viable Cell FDA->Cell Passive Diffusion Esterases Intracellular Esterases Fluorescein Fluorescein (Fluorescent) Esterases->Fluorescein Hydrolysis Detection Fluorescence Detection (e.g., Flow Cytometry) Fluorescein->Detection Membrane Cell Membrane

Caption: FDA Cell Viability Assay Pathway.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Fluorescein-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that hinges on its stability under experimental conditions. This guide provides an objective comparison of the in vitro and in vivo stability of Fluorescein-PEG4-Acid conjugates, supported by experimental data and methodologies.

This compound is a widely used fluorescent labeling reagent that combines the spectral properties of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group allows for its conjugation to primary amines on biomolecules. While fluorescein offers bright green fluorescence, its inherent limitations, such as photobleaching and pH sensitivity, are important considerations. The inclusion of a PEG linker aims to enhance solubility and stability.

In Vitro Stability

The performance of this compound conjugates in a controlled laboratory environment is influenced by several factors, including pH, temperature, enzymatic activity, and light exposure.

Key Considerations for In Vitro Stability:

  • pH Sensitivity: The fluorescence intensity of fluorescein is known to be pH-dependent, with optimal brightness in slightly alkaline conditions (pH > 7). In acidic environments, the fluorescence can be significantly quenched.

  • Photostability: A significant drawback of fluorescein-based dyes is their susceptibility to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This can limit their utility in long-term imaging experiments.

  • Enzymatic Degradation: While the PEG linker can offer some protection, the ester and amide bonds formed during conjugation can be susceptible to hydrolysis by esterases and proteases present in cell lysates or other biological samples.

Table 1: Summary of In Vitro Stability of this compound Conjugates vs. Alternatives

ParameterThis compound ConjugatesiFluor® 488 Conjugates[1]Alexa Fluor® 488 Conjugates[2]
Photostability Moderate; prone to photobleaching[1][3].High; more photostable than fluorescein[1].High; more photostable than fluorescein[2][3][4][5].
pH Sensitivity High; fluorescence is pH-dependent[1].Low; pH-insensitive over a wide molar range[1].Low; pH-insensitive between pH 4 and 10[2].
Enzymatic Stability Moderate; dependent on linker chemistry and enzyme presence.High; generally stable.High; generally stable.
Aqueous Solubility High, enhanced by the PEG4 spacer[6][7].High.High.
Experimental Protocol: In Vitro Photostability Assay

This protocol outlines a method to compare the photostability of different fluorescent conjugates.

Objective: To quantify the rate of photobleaching of a this compound conjugate compared to a more photostable alternative.

Materials:

  • HeLa cells

  • Primary antibody (e.g., anti-tubulin)

  • Secondary antibody conjugated with this compound

  • Secondary antibody conjugated with a photostable dye (e.g., iFluor® 488 or Alexa Fluor® 488)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescence microscope with a camera

Procedure:

  • Cell Culture and Preparation: Culture HeLa cells on coverslips. Fix and permeabilize the cells according to standard immunocytochemistry protocols.

  • Immunolabeling: Incubate the cells with the primary antibody, followed by incubation with the respective fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips on microscope slides.

  • Photobleaching: Continuously expose a defined region of the stained cells to the excitation light source of the microscope.

  • Image Acquisition: Capture images at regular intervals (e.g., every 30 or 60 seconds) over a period of several minutes[3].

  • Data Analysis: Measure the fluorescence intensity of the imaged region in each captured frame using software like ImageJ. Plot the normalized fluorescence intensity against time to determine the photobleaching rate.

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep1 Culture & Plate Cells prep2 Fix & Permeabilize prep1->prep2 prep3 Immunolabeling with Fluorescent Conjugate prep2->prep3 exp1 Mount Sample on Microscope prep3->exp1 exp2 Continuous Light Exposure exp1->exp2 exp3 Acquire Images at Time Intervals exp2->exp3 an1 Measure Fluorescence Intensity exp3->an1 an2 Normalize Intensity an1->an2 an3 Plot Intensity vs. Time an2->an3

Workflow for In Vitro Photostability Assay
In Vivo Stability

The stability of this compound conjugates in a living organism is critical for applications such as in vivo imaging and targeted drug delivery. In vivo stability is primarily affected by enzymatic degradation, plasma stability, and clearance mechanisms.

Key Considerations for In Vivo Stability:

  • Plasma Stability: The conjugate must remain intact in the bloodstream to reach its target. The stability is influenced by plasma proteins and enzymes. PEGylation is known to improve plasma half-life[8].

  • Enzymatic Degradation: Esterases and proteases in the blood and tissues can cleave the conjugate, separating the fluorophore from the targeting molecule. The choice of linker chemistry is crucial for in vivo stability[9].

  • Biodistribution and Clearance: The size, charge, and hydrophilicity of the conjugate, influenced by the PEG linker, affect its distribution in the body and its clearance by the kidneys or liver[10].

Table 2: Summary of In Vivo Stability of this compound Conjugates vs. Alternatives

ParameterThis compound ConjugatesNear-Infrared (NIR) Dye Conjugates (e.g., IRDye800CW)
Plasma Half-life Moderate; PEGylation can extend half-life[8].Generally longer, especially when conjugated to large molecules[11].
In Vivo Stability Moderate; susceptible to enzymatic cleavage depending on the linker.High; many NIR dyes exhibit good in vivo stability[11].
Tissue Penetration Limited due to light scattering and absorption by tissues.Deep tissue penetration due to longer wavelengths.
Autofluorescence High background from tissues in the visible spectrum[2].Low background autofluorescence in the NIR spectrum.
Experimental Protocol: In Vivo Plasma Stability Assay

This protocol describes a method to assess the stability of a fluorescent conjugate in plasma.

Objective: To determine the degradation rate of a this compound conjugate in plasma over time.

Materials:

  • This compound conjugate

  • Freshly collected animal or human plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Methods for separating the intact conjugate from degradation products (e.g., SDS-PAGE, HPLC)

  • Fluorescence detector

Procedure:

  • Incubation: Add the fluorescent conjugate to the plasma at a defined concentration. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the plasma mixture.

  • Reaction Quenching: Stop the degradation process in the aliquots, for example, by adding a quenching solution or by flash-freezing.

  • Analysis: Analyze the samples to separate the intact conjugate from the free dye and other degradation products.

    • SDS-PAGE: Run the plasma samples on a polyacrylamide gel. Visualize the fluorescent bands under a gel imager to quantify the amount of intact conjugate versus free dye[11].

    • HPLC: Use a size-exclusion or reverse-phase column to separate the components, with a fluorescence detector to quantify the peaks corresponding to the intact conjugate and degradation products.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point and plot it against time to determine the plasma half-life.

G cluster_factors In Vivo Environment cluster_conjugate Fluorescent Conjugate cluster_outcomes Potential Fates F1 Enzymatic Degradation (Proteases, Esterases) O1 Cleavage & Free Dye Release F1->O1 F2 Plasma Protein Binding O2 Binding to Non-target Tissues F2->O2 F3 Renal & Hepatic Clearance O3 Excretion F3->O3 C1 Intact Conjugate in Circulation C1->F1 C1->F2 C1->F3

Factors Affecting In Vivo Stability

Conclusion and Recommendations

This compound conjugates are valuable tools for a range of biological applications due to their bright fluorescence and the solubility-enhancing properties of the PEG linker. However, researchers must be aware of their limitations, particularly their susceptibility to photobleaching and pH-dependent fluorescence.

For in vitro applications requiring high photostability and pH insensitivity , such as prolonged live-cell imaging or studies in acidic organelles, alternative fluorophores like the iFluor® or Alexa Fluor® series are recommended[1][2][3].

For in vivo imaging , the choice of fluorophore is even more critical. While PEGylation can improve the pharmacokinetic profile of fluorescein conjugates, their use is often limited by poor tissue penetration and high autofluorescence. For deep-tissue imaging, near-infrared (NIR) dyes are a superior choice due to their favorable optical properties in biological tissues.

Ultimately, the optimal fluorescent probe depends on the specific requirements of the experiment. Careful consideration of the stability profiles presented in this guide will enable researchers to make informed decisions and obtain more reliable and reproducible results.

References

A Comparative Guide to the Spectroscopic Analysis of Fluorescein-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioconjugation, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental outcomes. Fluorescein-PEG4-Acid is a widely utilized reagent that couples the bright green fluorescence of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhancing solubility and reducing steric hindrance. This guide provides a comprehensive spectroscopic analysis of this compound conjugates, offering a direct comparison with popular alternatives and presenting detailed experimental protocols to ensure accurate and reproducible results.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and environmental sensitivity. While Fluorescein is a cost-effective and bright fluorophore, alternatives such as Alexa Fluor 488 and Cyanine 5 (Cy5) offer significant advantages in certain applications.

Key Spectroscopic Properties:

PropertyThis compound (FITC data)Alexa Fluor 488Cy5
Excitation Maximum (nm)~494[1]~493-495[2][3]~649[4]
Emission Maximum (nm)~517-525[5]~519[2][3]~666-667[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~75,000[6]>65,000[3]~250,000[4]
Quantum Yield (Φ)~0.9[5]Marginally higher than FITC[1]~0.2-0.27[4]
PhotostabilityModerate[1]High[1][2][3]High[7]
pH SensitivitySensitive (fluorescence decreases at acidic pH)[2]Insensitive (pH 4-10)[2][3]Insensitive
Brightness*BrightVery Bright[3]Very Bright[7]

*Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.[8]

Analysis:

  • This compound offers excellent brightness and is a cost-effective choice for many standard applications. However, its sensitivity to pH and moderate photostability can be limiting factors in long-term imaging experiments or acidic environments.[1][2]

  • Alexa Fluor 488 is a superior alternative to fluorescein for applications demanding high photostability and pH insensitivity.[1][2][3] Its spectral properties are nearly identical to fluorescein, allowing for its use with standard FITC filter sets.[2]

  • Cy5 is an excellent choice for multicolor experiments where spectral separation from green fluorophores is necessary. It boasts an exceptionally high molar extinction coefficient, contributing to its brightness, and exhibits high photostability.[4][7]

Experimental Protocols

Accurate spectroscopic characterization of fluorescently labeled conjugates is paramount. Below are detailed protocols for determining the degree of labeling and the fluorescence quantum yield.

Determining the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the consistency and performance of a conjugate.[9]

Methodology:

  • Purification: Remove all unconjugated dye from the protein conjugate solution using dialysis or a suitable gel filtration column.[9][10] This step is crucial for accurate DOL determination.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max). For this compound, A_max is approximately 494 nm.

    • If the absorbance reading is above 2.0, dilute the sample with an appropriate buffer (e.g., PBS) and record the dilution factor.[10]

  • Calculation:

    • Protein Concentration (M):

      where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For FITC, this is approximately 0.3.[10]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[9]

    • Degree of Labeling (DOL):

      where:

      • ε_dye is the molar extinction coefficient of the dye at its A_max (for FITC, ε ≈ 75,000 M⁻¹cm⁻¹).[6]

Measuring the Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield quantifies the efficiency of the fluorescence process and is determined relative to a known standard.

Methodology:

  • Standard Selection: Choose a quantum yield standard with a known Φ value and similar spectral properties to the sample. For this compound conjugates, fluorescein in 0.1 M NaOH (Φ = 0.9) is a suitable standard.

  • Sample Preparation:

    • Prepare a series of dilutions for both the test sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Absorbance and Fluorescence Measurement:

    • For each dilution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear regression for both plots.

  • Calculation:

    where:

    • Φ is the quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, this term cancels out.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in the spectroscopic analysis of this compound conjugates.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Spectroscopic Analysis Protein Protein Conjugation Reaction Conjugation Reaction Protein->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Conjugate Conjugate Purification->Conjugate Absorbance Measurement Absorbance Measurement Conjugate->Absorbance Measurement Fluorescence Measurement Fluorescence Measurement Conjugate->Fluorescence Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis Fluorescence Measurement->Data Analysis DOL Calculation DOL Calculation Data Analysis->DOL Calculation Quantum Yield Calculation Quantum Yield Calculation Data Analysis->Quantum Yield Calculation

Caption: Workflow for the conjugation and spectroscopic analysis of protein-fluorophore conjugates.

logical_relationship Start Start Define Experimental Needs Define Experimental Needs Start->Define Experimental Needs High Photostability Needed? High Photostability Needed? Define Experimental Needs->High Photostability Needed? Acidic Environment? Acidic Environment? High Photostability Needed?->Acidic Environment? No Use Alexa Fluor 488 Use Alexa Fluor 488 High Photostability Needed?->Use Alexa Fluor 488 Yes Multicolor Imaging? Multicolor Imaging? Acidic Environment?->Multicolor Imaging? No Acidic Environment?->Use Alexa Fluor 488 Yes Use this compound Use this compound Multicolor Imaging?->Use this compound No Use Cy5 or other red-shifted dye Use Cy5 or other red-shifted dye Multicolor Imaging?->Use Cy5 or other red-shifted dye Yes

Caption: Decision tree for selecting an appropriate fluorescent dye based on experimental requirements.

References

Safety Operating Guide

Proper Disposal of Fluorescein-PEG4-Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fluorescein-PEG4-Acid, a fluorescent labeling reagent commonly used in biomedical research. While not classified as acutely hazardous, adherence to these protocols is essential to maintain a safe working environment and ensure compliance with regulatory standards.

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through skin contact, inhalation, or eye contact.

Personal Protective Equipment (PPE)Specifications
Eye Protection ANSI Z87.1 certified safety glasses or goggles.
Hand Protection Nitrile or other chemical-resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required under normal handling conditions. Use a NIOSH-approved respirator if creating dust or aerosols.

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the reagent.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

1. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.

    • The container must be compatible with the chemical.

    • Label the container with the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a designated liquid chemical waste container for halogenated or non-halogenated solvents, as appropriate.

    • Clearly label the container with the full chemical names and approximate concentrations of all components.

    • Do not mix with aqueous waste or other incompatible chemical waste streams.

  • Contaminated Labware:

    • Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with this compound in a designated solid chemical waste container.

2. Waste Storage Pending Disposal:

  • Store the sealed waste container in a designated and well-ventilated chemical waste storage area.

  • Ensure the storage area is away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.

Disposal of the Polyethylene (B3416737) Glycol (PEG) Component

While polyethylene glycol (PEG) itself is considered readily biodegradable and has low toxicity, it is crucial to prevent its release into wastewater systems. The introduction of PEG can impact the biological and chemical oxygen demand in water treatment processes. Therefore, the entire this compound compound should be treated as chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (in Solvent) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Contaminated Labware collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_labware Collect in Designated Solid Waste Container contaminated_labware->collect_labware storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_labware->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein-PEG4-Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fluorescein-PEG4-Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。